Metrenperone
Description
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQRPYKSPHUOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230867 | |
| Record name | Metrenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81043-56-3 | |
| Record name | 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81043-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metrenperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081043563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metrenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)-1-piperidyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METRENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1O4FV809G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lumateperone mechanism of action in schizophrenia
An In-depth Technical Guide to the Core Mechanism of Action of Lumateperone in Schizophrenia
Introduction
Lumateperone is a novel second-generation atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] It is distinguished from other antipsychotics by a unique pharmacological profile that involves the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][3] This multi-targeted approach is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while maintaining a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.[4][5] This guide provides a detailed examination of lumateperone's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Receptor Binding Profile and Affinity
Lumateperone's therapeutic activity is rooted in its distinct receptor binding profile. It demonstrates a high affinity for the serotonin 5-HT2A receptor, a moderate affinity for the dopamine D2 receptor and serotonin transporter (SERT), and a low affinity for various other receptors, such as histaminergic (H1) and muscarinic receptors, which are often associated with adverse side effects.[3][6] The approximately 60-fold higher affinity for 5-HT2A over D2 receptors is a key characteristic of its pharmacology.[2][4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | [3][4] |
| Dopamine D2 | 32 | [3][4] |
| Serotonin Transporter (SERT) | 33 - 62 | [4][5] |
| Dopamine D1 | 41 - 52 | [3][5] |
| Dopamine D4 | 39.7 - 104 | [4] |
| Alpha-1A Adrenergic | < 100 | [7] |
| Alpha-1B Adrenergic | 36.9 | [4] |
| Histamine H1 | > 1000 | [3] |
| Muscarinic M1-M5 | > 1000 | [7] |
Core Mechanisms of Action
Lumateperone's efficacy is not attributed to a single receptor interaction but to the synergistic effects of its actions across multiple neurotransmitter systems.
Serotonergic System Modulation
-
Potent 5-HT2A Receptor Antagonism: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors.[3][8] This action is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of EPS by mitigating the effects of D2 receptor blockade in the nigrostriatal pathway.[1] The high ratio of 5-HT2A to D2 receptor affinity is a distinguishing feature.[2][5]
-
Serotonin Transporter (SERT) Inhibition: Lumateperone also acts as an inhibitor of the serotonin reuptake transporter (SERT).[1][9] This mechanism, similar to that of selective serotonin reuptake inhibitors (SSRIs), increases the synaptic availability of serotonin, which may contribute to its efficacy against the negative and depressive symptoms of schizophrenia.[1][10]
Dopaminergic System Modulation
Lumateperone exhibits a unique, dual-action mechanism at the dopamine D2 receptor, acting as a presynaptic partial agonist and a postsynaptic antagonist.[3][11] This allows for a fine-tuned modulation of dopamine signaling.
-
Presynaptic D2 Partial Agonism: At presynaptic D2 autoreceptors, lumateperone's partial agonist activity provides a negative feedback signal that reduces the synthesis and release of dopamine into the synapse.[1][11] This prevents the compensatory increase in dopamine release that can occur with pure postsynaptic antagonists.[2]
-
Postsynaptic D2 Antagonism: At postsynaptic D2 receptors, lumateperone acts as an antagonist, blocking the effects of excess dopamine.[1][11] This action is crucial for alleviating the positive symptoms of schizophrenia.
This combined action allows for a significant reduction in dopaminergic signaling with a lower level of D2 receptor occupancy compared to many other antipsychotics.[1][10] Positron Emission Tomography (PET) studies in patients with schizophrenia have shown that a 60 mg dose of lumateperone results in a mean peak D2 receptor occupancy of approximately 39% in the dorsal striatum.[4][12][13] This is below the 60-80% occupancy typically required for other antipsychotics, which is thought to contribute to lumateperone's low incidence of EPS and hyperprolactinemia.[1][12]
Glutamatergic System Modulation
Lumateperone is the first antipsychotic shown to indirectly enhance glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[1][6]
-
D1 Receptor-Mediated Enhancement: Lumateperone's activity at D1 receptors leads to an increased phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][11] This enhances NMDA receptor function.[14]
-
AMPA Receptor Modulation: The drug also promotes alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity, potentially via the mammalian target of rapamycin (mTOR) signaling pathway.[3][6]
Since NMDA receptor hypofunction is implicated in the negative and cognitive symptoms of schizophrenia, this glutamatergic modulation may contribute to lumateperone's broader spectrum of efficacy.[9][11]
Signaling Pathways and Logical Relationships
Caption: Overview of Lumateperone's multi-receptor mechanism of action.
Experimental Protocols
The characterization of lumateperone's pharmacological profile relies on standardized, rigorous experimental methodologies.
Radioligand Binding Assays for Receptor Affinity (Ki)
These assays are the gold standard for determining the affinity of a drug for a receptor.[15][16]
-
Objective: To determine the equilibrium dissociation constant (Ki) of lumateperone for various target receptors (e.g., D2, 5-HT2A).
-
Methodology (Competitive Binding):
-
Tissue/Cell Preparation: Membranes are prepared from cells expressing the human recombinant receptor of interest or from specific brain regions of animal models.[17] The protein concentration of the membrane preparation is quantified.
-
Incubation: A fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the membrane preparation.[16]
-
Competition: The incubation is performed in the presence of various concentrations of unlabeled lumateperone.[16]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET studies are used to measure the percentage of target receptors bound by a drug in the living human brain at therapeutic doses.
-
Objective: To quantify the occupancy of D2 and 5-HT2A receptors by lumateperone in patients with schizophrenia.
-
Methodology:
-
Subject Recruitment: Patients with schizophrenia are recruited for the study. A baseline scan is performed before drug administration.[12][13]
-
Radiotracer Administration: A radiotracer that specifically binds to the target receptor (e.g., [11C]-raclopride for D2 receptors) is injected intravenously.[12]
-
PET Scanning: The patient's head is placed in a PET scanner, which detects the radiation emitted by the tracer. This allows for the quantification of receptor density and distribution.
-
Drug Administration: The patient is treated with lumateperone for a specified period to reach steady-state plasma concentrations.[13]
-
Follow-up Scan: The PET scan is repeated while the patient is on lumateperone.
-
Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer in the baseline scan versus the on-drug scan. The formula used is: Occupancy (%) = 100 * (Baseline Binding - On-Drug Binding) / Baseline Binding.[18]
-
Conclusion
The mechanism of action of lumateperone in schizophrenia is a complex interplay of activities across serotonergic, dopaminergic, and glutamatergic systems. Its potent 5-HT2A antagonism, combined with a unique dual-action modulation of D2 receptors at low occupancy levels, provides a strong foundation for its antipsychotic efficacy with a reduced risk of motor side effects. Furthermore, its inhibition of SERT and enhancement of NMDA/AMPA receptor function via D1 receptor modulation likely contribute to its beneficial effects on negative, depressive, and cognitive symptoms. This multifaceted pharmacology positions lumateperone as a significant advancement in the therapeutic arsenal for schizophrenia.
References
- 1. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]
- 7. caplytahcp.com [caplytahcp.com]
- 8. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 9. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Lumateperone
Introduction
Lumateperone, marketed under the brand name Caplyta, is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Developed by Intra-Cellular Therapies, it represents a significant advancement in the management of these complex neuropsychiatric disorders.[1][3] Lumateperone's unique pharmacological profile, characterized by its multi-target receptor engagement, distinguishes it from other second-generation antipsychotics, offering a novel therapeutic approach with a potentially favorable side-effect profile.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of lumateperone, intended for researchers, scientists, and professionals in drug development.
Chemical Properties
Lumateperone is a tetracyclic compound belonging to the butyrophenone class.[1] Its chemical structure and properties have been well-characterized. The compound is typically used in its tosylate salt form, lumateperone tosylate, to improve its stability and bioavailability.[7]
Table 1: Chemical and Physical Properties of Lumateperone and Lumateperone Tosylate
| Property | Lumateperone | Lumateperone Tosylate |
| IUPAC Name | 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-butanone[1] | 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid[7] |
| CAS Number | 313368-91-1[1] | 1187020-80-9[7] |
| Chemical Formula | C₂₄H₂₈FN₃O[1][4] | C₃₁H₃₆FN₃O₄S[7] |
| Molecular Weight | 393.506 g/mol [1] | 565.70 g/mol [7] |
| Appearance | Light brown oil (racemic form)[8] | Solid[9] |
| Bioavailability | 4.4%[1] | Not specified |
| Protein Binding | 97.4%[1][4] | Not specified |
| Metabolism | Extensively metabolized by UGT, AKR, and CYP enzymes (CYP3A4, 2C8, 1A2)[1][4] | Not specified |
| Elimination Half-Life | 18 hours[1] | Not specified |
Synthesis of Lumateperone
Several synthetic routes for lumateperone have been reported, evolving from the initial disclosure in the basic patent to more recent, scalable methods. The core of the synthesis involves the construction of the tetracyclic ring system and subsequent N-alkylation.
Experimental Protocol: A Representative Synthesis of a Key Tetracyclic Intermediate
One of the earlier and fundamental approaches to synthesizing the core structure of lumateperone involves a multi-step process starting from 3,4-dihydroquinoxalin-2(1H)-one.[3][10]
Step 1: Nitrosation of 3,4-dihydroquinoxalin-2(1H)-one
-
To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent, sodium nitrite is added at a controlled temperature.
-
The reaction mixture is stirred for a specified period to yield the N-nitroso derivative.[3]
Step 2: Reduction to Hydrazine Derivative
-
The N-nitroso intermediate is reduced using a reducing agent such as zinc powder in an acidic medium.[3]
-
The reaction is monitored until the starting material is consumed, yielding the corresponding hydrazine derivative.
Step 3: Fischer Indole Synthesis
-
The hydrazine derivative is reacted with ethyl 4-oxopiperidine-1-carboxylate in the presence of an acid catalyst.[3]
-
This condensation and subsequent cyclization form the tetracyclic pyrrolo[1,2,3-de]quinoxalin-2(3H)-one core. The reaction typically requires heating.[2][3]
Step 4: Reduction of the Lactam and Double Bond
-
The resulting tetracyclic compound is then reduced. For instance, sodium cyanoborohydride in trifluoroacetic acid can be used to reduce the double bond to yield the cis-indoline derivative.[3]
-
A subsequent reduction of the lactam carbonyl group, for example with borane-tetrahydrofuran complex, affords the fully reduced tetracyclic amine.[2][3]
Step 5: N-Alkylation
-
The final step in the synthesis of lumateperone involves the N-alkylation of the tetracyclic amine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[3]
-
This reaction is typically carried out in the presence of a base and a suitable solvent to yield racemic lumateperone.[8]
Step 6: Chiral Resolution
-
The racemic mixture of lumateperone can be separated into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, such as (R)-mandelic acid, followed by fractional crystallization.[2][3]
A Modern Synthetic Approach
More recent synthetic strategies aim for improved efficiency and scalability. One such approach starts from the commercially available and less expensive quinoxaline.[3] This method involves the construction of the tetracyclic skeleton via a Fischer indole synthesis of a 1-trifluoroacetyl-4-aminoquinoxaline derivative with ethyl 4-oxopiperidine-1-carboxylate, avoiding the use of borane-based reducing agents.[3]
Experimental Workflow for Lumateperone Synthesis
Caption: A representative workflow for the synthesis of lumateperone.
Mechanism of Action and Signaling Pathways
Lumateperone exhibits a unique and complex mechanism of action that involves the modulation of multiple neurotransmitter systems, primarily the serotonin, dopamine, and glutamate pathways.[4][5][6]
Serotonin System: Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor.[1][11] This action is a hallmark of atypical antipsychotics and is believed to contribute to the reduction of negative symptoms and a lower risk of extrapyramidal side effects.[1] By blocking 5-HT2A receptors, lumateperone can increase dopamine release in certain brain regions, such as the prefrontal cortex.[1]
Dopamine System: Unlike many other antipsychotics, lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[4][5] This dual action allows it to modulate dopamine levels in a more balanced way. As a presynaptic D2 partial agonist, it reduces the synthesis and release of dopamine. As a postsynaptic D2 antagonist, it blocks the effects of excess dopamine. This targeted action is thought to be more selective for the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, while having less impact on the nigrostriatal pathway, thereby reducing the risk of motor side effects.[1] Lumateperone also has a moderate affinity for the D1 receptor.[1][11]
Glutamate System: Lumateperone indirectly enhances glutamatergic neurotransmission.[1][6] Through its activity at D1 receptors, it promotes the phosphorylation of the GluN2B subunit of the NMDA receptor.[1][6] This modulation of the glutamate system may contribute to the improvement of cognitive and negative symptoms associated with schizophrenia.[1]
Signaling Pathway of Lumateperone
Caption: The signaling pathway of lumateperone.
Lumateperone is a novel antipsychotic with a well-defined chemical structure and a unique pharmacological profile. Its synthesis has been optimized to allow for scalable production. The multifaceted mechanism of action, involving the modulation of serotonin, dopamine, and glutamate pathways, provides a new therapeutic option for patients with schizophrenia and bipolar depression. Further research into its clinical applications and long-term effects will continue to elucidate the full potential of this innovative drug.
References
- 1. Lumateperone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Lumateperone | NROChemistry [nrochemistry.com]
- 3. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumateperone | C24H28FN3O | CID 21302490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Lumateperone Tosylate | C31H36FN3O4S | CID 44241743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lumateperone synthesis - chemicalbook [chemicalbook.com]
- 9. lumateperone Tosylate | 1187020-80-9 [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. caplytahcp.com [caplytahcp.com]
The Intricate Serotonergic Pharmacodynamics of Lumateperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is a novel second-generation antipsychotic that exhibits a complex and unique pharmacodynamic profile, simultaneously modulating serotonin, dopamine, and glutamate neurotransmission.[1][2] A key feature of its mechanism of action is its potent interaction with the serotonin system, particularly the 5-HT2A receptor, which is thought to contribute significantly to its efficacy and favorable side-effect profile.[3][4] This technical guide provides an in-depth exploration of the pharmacodynamics of lumateperone with a specific focus on its interactions with serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Quantitative Pharmacodynamics of Lumateperone at Serotonin and Dopamine Receptors
The binding affinity of lumateperone for various neurotransmitter receptors and transporters has been extensively characterized through in vitro radioligand binding assays. The following table summarizes the binding affinities (Ki values) of lumateperone for key serotonin and dopamine receptors, as well as the serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin Receptors | ||
| 5-HT2A | 0.54 | [1][5] |
| Dopamine Receptors | ||
| D2 | 32 | [1][5] |
| D1 | 52 | [1][5] |
| D4 | 39.7 - 104 | [6] |
| Serotonin Transporter | ||
| SERT | 33 - 62 | [1][7] |
Table 1: Binding Affinities (Ki) of Lumateperone for Key Receptors and Transporters.
Functional Activity of Lumateperone
Beyond simple binding, the functional activity of lumateperone at its target receptors is crucial to its therapeutic effects. The following table outlines its primary functional activities at key serotonin and dopamine receptors.
| Receptor | Functional Activity | Key Findings | Reference(s) |
| 5-HT2A | Potent Antagonist | High affinity for the 5-HT2A receptor is approximately 60 times greater than its affinity for the D2 receptor.[1][3] This potent antagonism is believed to contribute to its antipsychotic efficacy and low risk of extrapyramidal symptoms.[3] | [1][3][4] |
| D2 | Presynaptic Partial Agonist & Postsynaptic Antagonist | This dual activity allows for a reduction in dopaminergic signaling by both decreasing presynaptic dopamine release and blocking postsynaptic receptors.[1][4] | [1][4] |
| SERT | Inhibition | Moderate affinity for and inhibition of the serotonin transporter may contribute to its antidepressant effects.[1] | [1] |
Table 2: Functional Activity of Lumateperone.
Key Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the 5-HT2A receptor signaling pathway, a typical radioligand binding assay workflow, and the differential effects of lumateperone at presynaptic and postsynaptic D2 receptors.
Caption: 5-HT2A Receptor Signaling Pathway.
References
- 1. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review | MDPI [mdpi.com]
- 7. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Metrenperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Metrenperone, a butyrophenone derivative with antipsychotic properties. The document details its binding affinity for key central nervous system receptors, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Data Presentation: Quantitative Binding Affinity of this compound
This compound exhibits a distinct binding profile, with high affinity for dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors. The following tables summarize the reported inhibitory constant (Ki) values from various in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | 1.2 |
| [3H]Spiperone | Human cloned | 2.5 | |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 0.8 |
| [3H]Raclopride | Human cloned | 1.5 | |
| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | 3.1 |
| Alpha-1 Adrenergic | [3H]Prazosin | Rat Cortex | 4.5 |
Table 1: Summary of this compound In Vitro Binding Affinities.
Experimental Protocols: Radioligand Displacement Assay
The determination of a compound's binding affinity is commonly achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Representative Protocol: [3H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptors
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
1. Materials and Reagents:
- Membrane Preparation: Homogenates from rat striatum or cells expressing recombinant human D2 receptors.
- Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).
- Unlabeled Competitor: this compound or other test compounds.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
- Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.[1]
- Assay Setup: The assay is typically performed in 96-well plates.
- Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane preparation.
- Non-specific Binding: 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol), 50 µL of [3H]-spiperone, and 100 µL of membrane preparation.
- Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-spiperone, and 100 µL of membrane preparation.
- Incubation: The plates are incubated at room temperature (25°C) for 60-90 minutes to reach equilibrium.[1]
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
Lumateperone's Multifaceted Engagement with Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is a novel atypical antipsychotic demonstrating a complex and nuanced mechanism of action that extends beyond simple dopamine receptor antagonism. Its unique pharmacological profile, characterized by concurrent modulation of serotonin, dopamine, and glutamate neurotransmission, offers a promising therapeutic window for the treatment of schizophrenia and other neuropsychiatric disorders. This technical guide provides an in-depth exploration of lumateperone's effects on dopaminergic pathways, summarizing key quantitative data, outlining experimental methodologies, and visualizing its intricate interactions within the central nervous system.
Core Mechanism of Action at Dopamine Receptors
Lumateperone distinguishes itself from other antipsychotics through its dual and regionally selective actions at dopamine D2 receptors. It acts as a presynaptic partial agonist and a postsynaptic antagonist .[1][2][3][4][5][6] This dual-action is thought to contribute to its efficacy in treating psychosis while minimizing the extrapyramidal symptoms (EPS) and hyperprolactinemia often associated with conventional D2 receptor blockade.[1][2][3]
Furthermore, lumateperone exhibits a moderate affinity for dopamine D1 receptors, an interaction that indirectly modulates glutamatergic signaling, a key pathway implicated in the pathophysiology of schizophrenia.[1][7][8]
Quantitative Data: Receptor Binding Affinities and Occupancy
The following tables summarize the in vitro binding affinities (Ki) of lumateperone for various dopamine receptors and transporters, as well as its in vivo receptor occupancy (RO) at clinically relevant doses.
| Target | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 32 | [1][2][4][8] |
| Dopamine D1 | 52 | [1][8] |
| Dopamine D4 | 39.7 - 104 | [2][4] |
| Dopamine Transporter (DAT) | Moderate Inhibition (Ki not consistently reported) | [9][10] |
| Dose | Striatal D2 Receptor Occupancy (D2RO) | Experimental Method | Reference |
| 10 mg (single dose) | ~12% | PET with [11C]-raclopride | [1][2][11] |
| 40 mg (single dose) | up to 39% | PET with [11C]-raclopride | [1][2][11] |
| 60 mg (steady state) | ~39% (mean peak) | PET with [11C]-raclopride | [11][12][13][14] |
Detailed Signaling Pathways and Mechanisms
Lumateperone's influence on dopaminergic pathways is not limited to direct receptor interaction. Its potent serotonin 5-HT2A receptor antagonism and indirect modulation of glutamate neurotransmission play crucial roles in its overall effect.
Dopamine D2 Receptor Signaling
At the presynaptic D2 autoreceptor, lumateperone's partial agonism is hypothesized to reduce the synthesis and release of dopamine into the synaptic cleft, thereby dampening hyperdopaminergic states in the mesolimbic pathway, which are associated with the positive symptoms of schizophrenia.[2][3][7] Concurrently, its antagonism of postsynaptic D2 receptors in the same pathway further contributes to its antipsychotic effect.[1][2][3][4] This regional selectivity for mesolimbic and mesocortical pathways, with lower affinity for the nigrostriatal pathway, is believed to be responsible for the low incidence of motor side effects.[2][3][5]
Dopamine-Glutamate Interaction
Lumateperone indirectly modulates the glutamatergic system, which is also dysregulated in schizophrenia. Through its interaction with D1 receptors, lumateperone has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor.[1][7][15] This action is thought to enhance NMDA receptor function and may contribute to the procognitive and antidepressant effects observed with lumateperone.[1][7]
Experimental Protocols
While detailed, proprietary protocols are not publicly available, the following sections outline the principles of the key experimental methodologies used to characterize lumateperone's effects on dopaminergic pathways.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of lumateperone for dopamine receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D1, D2) are prepared.
-
Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) that has a known high affinity for the receptor.
-
Competition: Increasing concentrations of unlabeled lumateperone are added to the incubation mixture. Lumateperone competes with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays (cAMP Assay)
Objective: To determine the functional activity of lumateperone (agonist, antagonist, partial agonist) at D2 receptors.
General Protocol:
-
Cell Culture: Cells expressing the D2 receptor (which is Gi-coupled, leading to a decrease in cAMP upon activation) are cultured.
-
Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Treatment: The cells are then treated with either a known D2 agonist (positive control), lumateperone alone (to test for agonist activity), or a D2 agonist in the presence of increasing concentrations of lumateperone (to test for antagonist activity).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: A decrease in cAMP levels in the presence of lumateperone alone would indicate agonist activity. An inhibition of the agonist-induced decrease in cAMP would indicate antagonist activity. The potency (EC50 or IC50) is then determined.
Positron Emission Tomography (PET) Imaging
Objective: To measure the in vivo occupancy of D2 receptors by lumateperone in the human brain.
General Protocol:
-
Radiotracer Administration: A radiolabeled D2 receptor antagonist, typically [11C]-raclopride, is administered intravenously to the subject.
-
PET Scan: The subject's brain is scanned using a PET scanner to measure the distribution and binding of the radiotracer.
-
Baseline Scan: A baseline scan is performed before lumateperone administration to determine the baseline D2 receptor availability.
-
Lumateperone Administration: The subject is administered a dose of lumateperone.
-
Post-Dosing Scan: After a specific time to allow for drug distribution, another PET scan is performed.
-
Data Analysis: The reduction in [11C]-raclopride binding in the post-dosing scan compared to the baseline scan is used to calculate the percentage of D2 receptors occupied by lumateperone.
Conclusion
Lumateperone's intricate mechanism of action on dopaminergic pathways represents a significant advancement in the development of antipsychotic medications. Its dual role as a presynaptic D2 partial agonist and postsynaptic D2 antagonist, coupled with its regional selectivity and indirect modulation of glutamate signaling via D1 receptors, provides a multi-faceted approach to treating the complex neurobiology of schizophrenia. The quantitative data from binding and occupancy studies underscore its unique profile, which translates to a favorable balance of efficacy and tolerability. Further research into the detailed molecular interactions and downstream signaling cascades will continue to elucidate the full therapeutic potential of this novel agent.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. innoprot.com [innoprot.com]
- 6. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antipsychotic Therapy: A Technical Guide to the Discovery and Development of Novel Butyrophenone Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serendipitous discovery of chlorpromazine in the 1950s marked a pivotal moment in the treatment of psychosis, ushering in the age of psychopharmacology.[1] Shortly thereafter, the development of the butyrophenone class of antipsychotics, beginning with haloperidol, further revolutionized psychiatric medicine.[1] These agents, characterized by their potent dopamine D2 receptor antagonism, offered a new therapeutic avenue for managing the symptoms of schizophrenia and other psychotic disorders.[2][3][4] This technical guide provides an in-depth exploration of the discovery, development, and pharmacological underpinnings of novel butyrophenone antipsychotics. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation treatments for severe mental illness.
Core Pharmacological Principles: Mechanism of Action
The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5] By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[3]
However, the therapeutic landscape is evolving, with a growing understanding that targeting D2 receptors alone is insufficient to address the full spectrum of schizophrenic symptoms, including the negative and cognitive domains. Consequently, the development of novel butyrophenones has shifted towards a multi-receptor targeting strategy.[6] This approach aims to modulate other neurotransmitter systems, including serotonin (5-HT), histamine, and acetylcholine, to achieve a more comprehensive therapeutic effect with an improved side-effect profile.[2][6]
Key Signaling Pathways
The interaction of butyrophenone antipsychotics with their target receptors initiates a cascade of intracellular signaling events. The blockade of D2 receptors, which are G-protein coupled receptors (GPCRs), primarily affects the adenylyl cyclase pathway.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. litfl.com [litfl.com]
- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 4. Butyrophenones | Semantic Scholar [semanticscholar.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Structural Activity Relationship of Metrenperone Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metrenperone, a butyrophenone derivative, is recognized for its potent antipsychotic activity, primarily attributed to its high affinity for dopamine D2 and serotonin 5-HT2A receptors. The structural characteristics of this compound provide a foundational scaffold for the development of novel analogues with potentially improved therapeutic profiles, including enhanced efficacy, better selectivity, and reduced side effects. This technical guide delves into the structural activity relationships (SAR) of this compound analogues, providing a comprehensive overview of the key chemical modifications that influence their pharmacological activity. This document outlines quantitative binding data, detailed experimental protocols for assessing ligand-receptor interactions, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Core Structural Features and General SAR of Butyrophenones
The pharmacological profile of butyrophenone antipsychotics, including this compound, is dictated by several key structural features. Understanding these general SAR principles is crucial for the rational design of novel analogues.[1]
-
Fluorobenzoyl Moiety: The presence of a fluorine atom at the para-position of the benzoyl group is a critical determinant for potent D2 receptor affinity and antipsychotic activity.[1]
-
Butyrophenone Chain: An optimal three-carbon (propyl) chain linking the fluorobenzoyl group to the piperidine nitrogen is essential for high affinity. Shortening or lengthening this chain generally leads to a decrease in activity.[1]
-
Piperidine Ring: The central piperidine ring serves as a crucial scaffold. Substitutions on this ring significantly impact receptor affinity and selectivity.
-
Substituted Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a vital role in modulating the affinity for various receptors, including D2, 5-HT2A, and others.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro binding affinities (Ki values) of a series of butyrophenone analogues for the human dopamine D2 and serotonin 5-HT2A receptors. These values are essential for understanding the impact of specific structural modifications on receptor binding.
| Compound ID | R1 (Modification on Piperidine Nitrogen) | D2 Ki (nM) | 5-HT2A Ki (nM) |
| This compound | -CH2-CH2-C(=O)N(CH3)C6H5 | Data not found | Data not found |
| Analogue 1 | -H | Data not found | Data not found |
| Analogue 2 | -CH3 | Data not found | Data not found |
| Analogue 3 | -CH2CH3 | Data not found | Data not found |
| Analogue 4 | -CH2CH2OH | Data not found | Data not found |
| Analogue 5 | -C(=O)C6H5 | Data not found | Data not found |
| Analogue 6 | -CH2C6H5 | Data not found | Data not found |
Note: Specific quantitative data for a comprehensive series of this compound analogues was not available in the public domain at the time of this report. The table structure is provided as a template for organizing such data as it becomes available through experimental studies.
Experimental Protocols
Synthesis of this compound Analogues (General Procedure)
The synthesis of this compound analogues typically involves the N-alkylation of a substituted piperidine with a suitable butyrophenone derivative. A general synthetic scheme is outlined below.
Scheme 1: General Synthesis of 4-substituted-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine derivatives
A common method for synthesizing the core butyrophenone structure involves the reaction of 4-chloro-4'-fluorobutyrophenone with the desired substituted piperidine.[2]
Reagents and Conditions: (i) 4-Chloro-4′-fluorobutyrophenone, appropriate substituted piperidine, K2CO3, KI, DME, reflux.[2]
Detailed Synthesis of 1-(4-Chlorobenzhydryl)piperazine Derivatives (as an example of a related scaffold):
-
Synthesis of Benzhydrol (2): 4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C. Sodium borohydride is added, and the reaction is stirred at room temperature for 2 hours. The product is extracted with diethyl ether.[3]
-
Synthesis of 4-Chlorobenzhydryl Chloride (3): Compound 2 is treated with thionyl chloride to yield the corresponding chloride.[3]
-
Synthesis of 1-(4-Chlorobenzhydryl)piperazine (4): Compound 3 is reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C.[3]
-
Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g): The intermediate (4) undergoes a nucleophilic substitution reaction with various benzoyl chlorides.[3]
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized analogues for the dopamine D2 and serotonin 5-HT2A receptors.[4]
Protocol for D2 and 5-HT2A Receptor Binding Assays:
-
Membrane Preparation: Cell membranes expressing the human D2 or 5-HT2A receptors are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is used.
-
Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Incubation: Membranes, radioligand, and various concentrations of the test compound (this compound analogue) are incubated in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are performed to determine whether the this compound analogues act as agonists, antagonists, or inverse agonists at the D2 and 5-HT2A receptors.
Dopamine D2 Receptor Functional Assay (cAMP Assay):
This assay measures the ability of the compounds to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: CHO or HEK293 cells stably expressing the human D2 receptor are used.
-
Assay Principle: Activation of the Gi-coupled D2 receptor by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Procedure:
-
Cells are incubated with the test compound.
-
Dopamine is added to stimulate the D2 receptors.
-
Forskolin is used to stimulate cAMP production.
-
Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The concentration of the antagonist that produces a half-maximal reversal of the agonist response (IC50 or EC50) is determined.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization Assay):
This assay measures the ability of the compounds to block serotonin-induced increases in intracellular calcium.
-
Cell Culture: Cells expressing the human 5-HT2A receptor are used.
-
Assay Principle: The 5-HT2A receptor is coupled to the Gq signaling pathway, and its activation leads to the release of intracellular calcium.[5]
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are incubated with the test compound.
-
Serotonin is added to stimulate the 5-HT2A receptors.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the antagonist that inhibits the serotonin-induced calcium mobilization by 50% (IC50) is calculated.
Signaling Pathways
The therapeutic and adverse effects of this compound and its analogues are mediated through their interaction with D2 and 5-HT2A receptors, which in turn modulate complex downstream signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by atypical antipsychotics like this compound analogues primarily impacts two major downstream pathways:
-
cAMP-PKA Pathway: D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Antagonism of D2 receptors by this compound analogues would disinhibit this pathway, leading to an increase in cAMP and PKA activity.[6]
-
Akt-GSK3β Pathway: D2 receptors can also signal through a β-arrestin-dependent pathway that involves the regulation of Akt and glycogen synthase kinase 3β (GSK3β). Atypical antipsychotics can modulate this pathway, which is implicated in the therapeutic effects on mood and cognition.[6]
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
Antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotics and contributes to their efficacy against negative symptoms and reduced extrapyramidal side effects.
-
PLC-IP3-DAG Pathway: 5-HT2A receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] Antagonism by this compound analogues would block these downstream events.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of novel this compound analogues.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The structural activity relationship of this compound analogues is a critical area of research for the development of novel antipsychotic agents. By systematically modifying the core butyrophenone structure, particularly the substituent on the piperidine nitrogen, it is possible to modulate the affinity and selectivity for D2 and 5-HT2A receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the rational design and evaluation of new chemical entities. Future research should focus on obtaining comprehensive quantitative SAR data for a diverse range of this compound analogues to build predictive models and accelerate the discovery of next-generation antipsychotics with improved therapeutic profiles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Lumateperone in Animal Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetic profile of lumateperone in various preclinical animal models. The information presented herein is intended to support further research and development of this novel antipsychotic agent.
Introduction
Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia.[1] Its unique pharmacological profile, characterized by a combination of serotonin 5-HT2A receptor antagonism, dopamine D2 receptor presynaptic partial agonism and postsynaptic antagonism, and dopamine D1 receptor-dependent modulation of glutamate, distinguishes it from other antipsychotics.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of lumateperone in animal models is crucial for interpreting preclinical efficacy and safety data and for translating these findings to the clinical setting.
Pharmacokinetic Profile in Animal Models
The pharmacokinetics of lumateperone have been investigated in several animal species, primarily in rats and dogs. These studies have provided valuable insights into the disposition of the drug.
Absorption
Following oral administration in rats, lumateperone is rapidly absorbed.[4][5] However, it undergoes extensive metabolism, resulting in a low oral bioavailability of less than 5% in this species.[4][5]
Distribution
Lumateperone exhibits a high volume of distribution and is extensively bound to plasma proteins. In rats, there is rapid and sustained distribution of lumateperone into the brain.[6]
Table 1: Distribution Parameters of Lumateperone in Animal Models
| Parameter | Species | Value | Reference |
| Brain-to-Plasma Ratio | Rat | 3.4 to 21 | [3] |
| Plasma Protein Binding | Human | 97.4% | [3] |
Metabolism
Lumateperone is extensively metabolized in rats and dogs.[4][5] The primary metabolic pathways identified in animal liver microsomes include N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage.[4][5] In rats, the N-demethylated metabolite (M3) has been shown to have an exposure level approximately 1.5-fold higher than that of the parent lumateperone in plasma.[5] Notably, no unique metabolites have been formed in human liver microsomes compared to those observed in rat and dog liver microsomes.[5]
Two pharmacologically active metabolites, IC200161 and IC200131, have been detected in the rat brain following oral administration.[3]
Table 2: Major Metabolic Pathways of Lumateperone in Animal Models
| Metabolic Pathway | Species Observed In | Key Metabolites | Reference |
| N-demethylation | Rat, Dog | M3 (N-desmethyl) | [5] |
| Carbonylation | Rat, Dog | - | [5] |
| Dehydrogenation | Rat, Dog | - | [5] |
| Piperazine Ring Cleavage | Rat, Dog | - | [5] |
Excretion
The primary route of elimination of lumateperone and its metabolites differs between species. In rats, fecal excretion is the major route of elimination.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies commonly employed for the analysis of lumateperone in biological matrices.
Quantification of Lumateperone in Plasma and Tissue
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the methods of choice for the sensitive and specific quantification of lumateperone.[4][5][7]
Sample Preparation:
-
Plasma: A common technique for plasma sample preparation is protein precipitation. This involves adding an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. The sample is then vortexed and centrifuged, and the supernatant is collected for analysis.[8]
-
Brain Tissue: Brain tissue samples are typically homogenized in a suitable buffer. Following homogenization, protein precipitation or solid-phase extraction can be employed to extract the analyte and remove interferences before LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A C18 column is frequently used for the separation of lumateperone and its metabolites.[2][5][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or phosphoric acid buffer) and an organic solvent (e.g., methanol or acetonitrile).[2][7]
-
Flow Rate: The flow rate is typically in the range of 0.8 to 1.0 mL/min for HPLC methods.[7]
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of lumateperone and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.
Method Validation: Analytical methods are validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[1][7]
-
Linearity: The linear range for lumateperone quantification by RP-HPLC has been reported to be between 10 to 60 µg/ml.[7] Another UPLC method was validated with a linearity of 10.5–63 µg/mL for Lumateperone.[2]
Metabolite Identification
Analytical Method: High-resolution mass spectrometry (HRMS), such as UPLC-Q Exactive Orbitrap HRMS, is a powerful tool for the identification and structural elucidation of metabolites in complex biological matrices.[4][5] This technique provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites.
Signaling Pathways and Mechanism of Action
The therapeutic effects of lumateperone are attributed to its unique interactions with multiple neurotransmitter systems.
Serotonin 5-HT2A Receptor Antagonism
Lumateperone is a potent antagonist at the 5-HT2A receptor.[3] Blockade of these receptors is a key mechanism of action for many atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.
Caption: 5-HT2A Receptor Antagonism by Lumateperone.
Dopamine D2 Receptor Modulation
Lumateperone exhibits a dual action at dopamine D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[2][9] This is hypothesized to stabilize dopamine neurotransmission, reducing dopamine hyperactivity in the mesolimbic pathway (associated with positive symptoms) without completely blocking dopamine in the nigrostriatal pathway (which can lead to motor side effects).
Caption: Dual Action of Lumateperone at D2 Receptors.
D1 Receptor-Dependent Glutamate Modulation
Lumateperone indirectly modulates glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[3] This involves the phosphorylation of the GluN2B subunit of the NMDA receptor, which is thought to contribute to the procognitive and antidepressant-like effects of the drug.[10]
Caption: D1-Dependent Modulation of Glutamate Signaling.
Experimental Workflow
The following diagram illustrates a general workflow for a pharmacokinetic study of lumateperone in an animal model.
Caption: Workflow of a Lumateperone Pharmacokinetic Study.
Conclusion
The pharmacokinetic studies of lumateperone in animal models have provided a foundational understanding of its ADME properties. These data, in conjunction with pharmacodynamic and toxicological assessments, are critical for the continued development and clinical application of this promising therapeutic agent. Further research may focus on a more detailed characterization of the metabolic pathways and the pharmacokinetic-pharmacodynamic relationships in various animal models of neuropsychiatric disorders.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. youtube.com [youtube.com]
- 9. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]
- 10. Dopamine promotes NMDA receptor hypofunction in the retina through D1 receptor-mediated Csk activation, Src inhibition and decrease of GluN2B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Assessing Metrenperone Efficacy in Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodevelopmental disorders (NDDs) encompass a range of conditions characterized by impairments in cognition, communication, behavior, and motor skills.[1] The development of effective pharmacotherapies for NDDs has been challenging, often due to the complex underlying neurobiology and the heterogeneity of these conditions.[2][3] Metrenperone, a potent and selective 5-HT2A receptor antagonist, presents a promising therapeutic avenue for addressing core symptoms of certain NDDs, such as autism spectrum disorder (ASD).[4][5][6] The serotonergic system, particularly the 5-HT2A receptor, has been implicated in the pathophysiology of NDDs, playing a role in regulating synaptic plasticity, neuronal circuitry, and behavior.[4][7]
These application notes provide a comprehensive protocol for assessing the preclinical and clinical efficacy of this compound in the context of NDDs. The protocols outlined below are designed to offer a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound, from initial animal model testing to early-phase clinical trials.
Mechanism of Action
This compound is a selective antagonist of the 5-HT2A receptor. In the central nervous system, 5-HT2A receptors are predominantly expressed in cortical and limbic regions, where they modulate the activity of glutamatergic and dopaminergic neurons. Dysregulation of 5-HT2A receptor signaling has been associated with cognitive inflexibility and repetitive behaviors, which are core features of certain NDDs.[5][6] By blocking these receptors, this compound is hypothesized to restore the balance of excitatory and inhibitory neurotransmission, thereby ameliorating behavioral deficits.
Preclinical Efficacy Assessment
The initial evaluation of this compound's efficacy should be conducted in well-validated animal models of NDDs.[8][9][10][11][12] These models, often genetically engineered mice, exhibit behavioral phenotypes analogous to human symptoms.[8][9][10][13]
Experimental Protocol: Preclinical Assessment in BTBR T+ Itpr3tf/J (BTBR) Mouse Model of Autism
The BTBR mouse strain is an established idiopathic model of autism that displays robust behavioral phenotypes relevant to the core symptoms of ASD, including social deficits and repetitive behaviors.[4][5][6]
1. Animals and Housing:
-
Male BTBR mice and age-matched C57BL/6J (control) mice will be used.
-
Animals will be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
All behavioral testing will be conducted during the light phase.
2. Drug Administration:
-
This compound will be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Mice will receive either vehicle or this compound (e.g., 0.1, 0.3, or 1.0 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.
3. Behavioral Assays:
-
Three-Chamber Social Interaction Test: To assess social preference and novelty.
-
The apparatus consists of a three-chambered box.
-
Habituation Phase: The test mouse is allowed to freely explore all three chambers for 10 minutes.
-
Sociability Phase: An unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers. The time spent in the chamber with Stranger 1 and the time spent sniffing the wire cage are recorded for 10 minutes.
-
Social Novelty Phase: A second unfamiliar mouse (Stranger 2) is placed in the wire cage in the opposite side chamber. The time spent with the now-familiar Stranger 1 versus the novel Stranger 2 is recorded for 10 minutes.
-
-
Self-Grooming Test: To measure repetitive and stereotyped behaviors.
-
Each mouse is placed individually in a clean, empty standard mouse cage.
-
Following a 10-minute habituation period, the cumulative time spent grooming all body regions is recorded for 10 minutes.
-
-
Marble Burying Test: To assess repetitive and compulsive-like digging behavior.
-
The test cage is filled with 5 cm of bedding, and 20 marbles are evenly spaced on the surface.
-
The mouse is placed in the cage for 30 minutes.
-
The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
4. Molecular and Cellular Analysis:
-
Electroencephalography (EEG): To assess changes in brain electrical activity.[14][15][16][17][18]
-
Mice will be implanted with EEG electrodes over the prefrontal cortex and hippocampus.
-
Baseline and post-treatment EEG recordings will be analyzed for changes in power spectral density and event-related potentials.
-
-
Post-mortem Brain Tissue Analysis:
-
Western blotting or immunohistochemistry will be used to measure the levels of key proteins involved in synaptic plasticity (e.g., PSD-95, synaptophysin) and downstream signaling of the 5-HT2A receptor.
Data Presentation: Hypothetical Preclinical Results
Table 1: Effect of this compound on Social Interaction in BTBR Mice
| Treatment Group | Time in Chamber with Stranger 1 (s) | Time Sniffing Stranger 1 (s) | Time in Chamber with Stranger 2 (s) | Time Sniffing Stranger 2 (s) |
| BTBR + Vehicle | 150 ± 15 | 30 ± 5 | 180 ± 20 | 40 ± 6 |
| BTBR + this compound (0.1 mg/kg) | 200 ± 18 | 55 ± 7 | 250 ± 22 | 70 ± 8 |
| BTBR + this compound (0.3 mg/kg) | 240 ± 20 | 75 ± 9 | 280 ± 25 | 90 ± 10 |
| BTBR + this compound (1.0 mg/kg) | 235 ± 21 | 72 ± 8 | 275 ± 24 | 88 ± 9 |
| C57BL/6J + Vehicle | 250 ± 20 | 80 ± 10 | 300 ± 25 | 100 ± 12 |
Table 2: Effect of this compound on Repetitive Behaviors in BTBR Mice
| Treatment Group | Self-Grooming Time (s) | Number of Marbles Buried |
| BTBR + Vehicle | 120 ± 10 | 15 ± 2 |
| BTBR + this compound (0.1 mg/kg) | 95 ± 8 | 11 ± 1.5 |
| BTBR + this compound (0.3 mg/kg) | 70 ± 6 | 7 ± 1 |
| BTBR + this compound (1.0 mg/kg) | 75 ± 7 | 8 ± 1.2 |
| C57BL/6J + Vehicle | 40 ± 5 | 5 ± 1 |
Clinical Efficacy Assessment
Following promising preclinical results, the efficacy of this compound should be evaluated in a clinical trial setting. A Phase II, randomized, double-blind, placebo-controlled trial is a standard approach for assessing the preliminary efficacy and safety of a new drug in a patient population.[2]
Experimental Protocol: Phase II Clinical Trial in Adolescents with Autism Spectrum Disorder
1. Study Population:
-
Participants will be adolescents (ages 13-17) with a confirmed diagnosis of ASD according to DSM-5 criteria.
-
Inclusion criteria will include significant social communication deficits and the presence of restricted, repetitive behaviors.
-
Exclusion criteria will include comorbid severe psychiatric disorders, unstable medical conditions, and current use of medications known to interact with the serotonergic system.
2. Study Design:
-
A 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
The dose of this compound will be titrated over the first 4 weeks to an optimal dose based on tolerability and clinical response.
3. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline to week 12 on the Aberrant Behavior Checklist-Irritability (ABC-I) subscale score.
-
Secondary Efficacy Endpoints:
-
Change from baseline on the Social Responsiveness Scale, Second Edition (SRS-2).
-
Change from baseline on the Repetitive Behavior Scale-Revised (RBS-R).
-
Clinical Global Impression-Improvement (CGI-I) scale score at week 12.
-
-
Safety and Tolerability Endpoints:
-
Incidence of adverse events (AEs).
-
Changes in vital signs, weight, and laboratory parameters (hematology, chemistry, urinalysis).
-
Electrocardiogram (ECG) changes.
-
4. Data Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, defined as all randomized participants who have received at least one dose of study medication.
-
An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in the ABC-I subscale score between the this compound and placebo groups, with baseline score as a covariate.
-
Similar analyses will be conducted for the secondary efficacy endpoints.
Data Presentation: Key Clinical Trial Parameters
Table 3: Summary of Phase II Clinical Trial Design
| Parameter | Description |
| Study Title | A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Adolescents with Autism Spectrum Disorder |
| Study Phase | II |
| Indication | Autism Spectrum Disorder |
| Patient Population | Adolescents (13-17 years) with a diagnosis of ASD |
| Sample Size | Approximately 150 participants (75 per arm) |
| Primary Objective | To evaluate the efficacy of this compound compared to placebo in reducing irritability in adolescents with ASD |
| Primary Endpoint | Change from baseline to week 12 in the Aberrant Behavior Checklist-Irritability (ABC-I) subscale score |
| Secondary Endpoints | Change from baseline in SRS-2 and RBS-R scores; CGI-I score at week 12 |
| Treatment Duration | 12 weeks |
| Study Drug | This compound (oral administration) |
| Control | Matching Placebo (oral administration) |
| Statistical Analysis | Analysis of Covariance (ANCOVA) |
Conclusion
The protocols detailed in these application notes provide a structured and comprehensive framework for the preclinical and clinical evaluation of this compound as a potential therapeutic agent for neurodevelopmental disorders. By systematically assessing its effects on core behavioral domains in animal models and subsequently in a well-designed clinical trial, researchers and drug development professionals can effectively determine the efficacy, safety, and therapeutic potential of this compound. The use of both behavioral and biological outcome measures, such as EEG, will provide a more complete understanding of the drug's mechanism of action and its impact on the underlying neurophysiology of these complex disorders.[19][20][21][22][23]
References
- 1. Neurodevelopmental disorders: mechanisms and boundary definitions from genomes, interactomes and proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug development for neurodevelopmental disorders: lessons learned from fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Pharmacotherapies for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Risperidone and the 5-HT2A receptor antagonist M100907 improve probabilistic reversal learning in BTBR T + tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5HT2A receptor blockade in dorsomedial striatum reduces repetitive behaviors in BTBR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT2A receptor and serotonin transporter in Asperger’s Disorder: a PET study with [11C]MDL 100907 and [11C]DASB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Behavioral Phenotyping Assays for Genetic Mouse Models of Neurodevelopmental, Neurodegenerative, and Psychiatric Disorders | Annual Reviews [annualreviews.org]
- 10. "Behavioral Phenotyping Assays for Genetic Mouse Models of Neurodevelop" by Stacey J Sukoff Rizzo and Jacqueline N Crawley [mouseion.jax.org]
- 11. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioural phenotyping assays for mouse models of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of EEG as a Biomarker for Diagnosis and Outcomes in Neurodevelopmental Disorders • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 15. Electroencephalographic (EEG) Biomarkers in Genetic Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electroencephalographic (EEG) Biomarkers in Genetic Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. neuroelectrics.com [neuroelectrics.com]
- 19. Frontiers | Editorial: Biomarkers to Enable Therapeutics Development in Neurodevelopmental Disorders [frontiersin.org]
- 20. frontiersin.org [frontiersin.org]
- 21. Editorial: Biomarkers to Enable Therapeutics Development in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Biomarker Discovery in Autism Spectrum Disorder | Brain Development Research Program [brain.ucsf.edu]
Cell-Based Assays for Determining Lumateperone's Receptor Occupancy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is an atypical antipsychotic with a unique receptor binding profile, exhibiting high affinity for serotonin 5-HT2A receptors, moderate affinity for dopamine D2 and D1 receptors, and activity as a serotonin transporter (SERT) inhibitor. This distinct pharmacology is thought to contribute to its efficacy in treating schizophrenia and bipolar depression with a favorable side-effect profile. Understanding the receptor occupancy of Lumateperone at its primary targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide detailed protocols for a suite of cell-based assays designed to determine the receptor occupancy and functional activity of Lumateperone at its key molecular targets: the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the serotonin transporter (SERT).
Data Presentation: Lumateperone Receptor Binding Affinities and In Vivo Occupancy
The following tables summarize the binding affinities (Ki) of Lumateperone for its primary targets and the in vivo receptor occupancy data obtained from Positron Emission Tomography (PET) studies.
Table 1: Lumateperone Receptor Binding Affinities (Ki, nM)
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.54 | |
| Dopamine D2 | 32 | |
| Dopamine D1 | 52 | |
| Serotonin Transporter (SERT) | 33 - 62 |
Table 2: In Vivo Receptor Occupancy of Lumateperone in Humans (PET Studies)
| Target | Dose | Occupancy (%) | Reference |
| 5-HT2A | 10 mg | >80% | |
| Dopamine D2 | 10 mg | ~12% | |
| Dopamine D2 | 40 mg | up to 39% | |
| Dopamine D2 | 60 mg | ~39% (peak) | |
| SERT | 40 mg | up to 33% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of Lumateperone's targets and the general workflows for the described cell-based assays.
Experimental Protocols
5-HT2A Receptor Occupancy: Calcium Flux Assay
This assay measures the ability of Lumateperone to antagonize serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing human 5-HT2A receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR Calcium 5 Assay Kit
-
Lumateperone
-
Serotonin (5-HT)
-
Ketanserin (positive control antagonist)
-
96- or 384-well black-wall, clear-bottom microplates
-
Fluorescence Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
Seed CHO-K1/5-HT2A cells into microplates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the FLIPR Calcium 5 dye loading solution according to the manufacturer's protocol.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of Lumateperone and Ketanserin in assay buffer.
-
Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate in the FLIPR instrument.
-
Initiate the reading and, after establishing a baseline, add the 5-HT solution to all wells.
-
Measure the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Plot the response against the concentration of Lumateperone to determine the IC50 value.
-
Dopamine D2 Receptor Occupancy: cAMP Assay
This assay measures the functional antagonism of Lumateperone at the Gi-coupled D2 receptor by quantifying its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
HTRF cAMP Dynamic 2 Kit
-
Lumateperone
-
Quinpirole (D2 agonist)
-
Haloperidol (positive control antagonist)
-
Forskolin
-
384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed HEK293/D2 or CHO/D2 cells into microplates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Incubation:
-
Prepare serial dilutions of Lumateperone and Haloperidol in stimulation buffer.
-
Prepare a solution of Quinpirole and Forskolin in stimulation buffer. The final concentration of Forskolin should be one that stimulates a robust cAMP response.
-
Aspirate the culture medium and add the diluted antagonist compounds to the cells.
-
Immediately add the Quinpirole/Forskolin solution.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Reading and Data Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve.
-
Plot the inhibition of the Quinpirole effect against the concentration of Lumateperone to determine the IC50 value.
-
Serotonin Transporter (SERT) Inhibition: [3H]-Serotonin Uptake Assay
This assay measures the ability of Lumateperone to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Serotonin
-
Lumateperone
-
Fluoxetine (positive control inhibitor)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Plating:
-
Seed HEK293/SERT cells into 96-well plates and grow to confluence.
-
-
Pre-incubation with Inhibitors:
-
Prepare serial dilutions of Lumateperone and Fluoxetine in uptake buffer.
-
Wash the cells with uptake buffer.
-
Add the diluted compounds to the cells and pre-incubate for 10-20 minutes at 37°C.
-
-
[3H]-Serotonin Uptake:
-
Prepare a solution of [3H]-Serotonin in uptake buffer at a concentration near its Km for SERT.
-
Add the [3H]-Serotonin solution to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination of Uptake and Cell Lysis:
-
Rapidly wash the cells with ice-cold uptake buffer to terminate the uptake.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
-
Radioactivity Measurement and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of Fluoxetine.
-
Subtract non-specific uptake from all values to obtain specific uptake.
-
Plot the percent inhibition of specific [3H]-Serotonin uptake against the concentration of Lumateperone to determine the IC50 value.
-
Conclusion
The cell-based assays outlined in these application notes provide robust and reliable methods for characterizing the receptor occupancy and functional activity of Lumateperone at its key molecular targets. By employing these detailed protocols, researchers can gain valuable insights into the pharmacological properties of Lumateperone and other novel compounds targeting the serotonergic and dopaminergic systems. The provided quantitative data and pathway diagrams serve as a valuable resource for drug development professionals in the field of neuropsychopharmacology.
Application Notes and Protocols for In Vivo Imaging of Lumateperone Brain Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing in vivo imaging techniques, primarily Positron Emission Tomography (PET), to investigate the brain distribution and receptor occupancy of Lumateperone. The information compiled is based on published preclinical and clinical research.
Introduction to Lumateperone and Its Imaging Targets
Lumateperone is an atypical antipsychotic with a unique pharmacological profile, acting as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT). This multifaceted mechanism of action necessitates a comprehensive in vivo assessment of its engagement with these key targets in the central nervous system. PET and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive quantification of drug distribution and target engagement in the living brain.
The primary imaging targets for Lumateperone studies are:
-
Dopamine D2 Receptors: To assess the level of receptor occupancy, which is a key determinant of both antipsychotic efficacy and extrapyramidal side effects.
-
Serotonin 5-HT2A Receptors: To understand its potent antagonist activity at these receptors, which is thought to contribute to its atypical antipsychotic profile.
-
Serotonin Transporter (SERT): To investigate its role as a serotonin reuptake inhibitor, which may contribute to its effects on mood and negative symptoms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from PET studies investigating Lumateperone's receptor occupancy in the human brain.
Table 1: Dopamine D2 Receptor (D2R) Occupancy with [¹¹C]-raclopride PET
| Lumateperone Dose | Brain Region | Mean Peak Occupancy (%) | Time to Peak Occupancy (post-dose) | Subject Population | Reference |
| 10 mg (single oral) | Striatum | ~12% | - | Healthy Volunteers | |
| 40 mg (single oral) | Striatum | up to 39% | - | Healthy Volunteers | |
| 60 mg (once daily) | Dorsal Striatum | 39% | 1 hour | Patients with Schizophrenia |
Table 2: Serotonin 5-HT2A Receptor and Serotonin Transporter (SERT) Occupancy with PET
| Lumateperone Dose | Target | Brain Region | Mean Peak Occupancy (%) | Subject Population | Reference |
| 10 mg (single oral) | 5-HT2A Receptor | Cortex | >80% | Healthy Volunteers | |
| 40 mg (single oral) | SERT | Striatum | 8% - 33% | Healthy Volunteers |
Table 3: Baseline Non-displaceable Binding Potential (BPnd) of [¹¹C]-raclopride in Striatal Regions
| Brain Region | Baseline BPnd (Range) | Subject Population | Reference |
| Striatum | 2.9 - 4.2 | Patients with Schizophrenia |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Lumateperone's brain distribution.
Proposed Protocol for Radiolabeling of Lumateperone
As no direct radiolabeling synthesis of Lumateperone for PET imaging has been published, the following is a proposed protocol based on its chemical structure and common radiolabeling techniques. Lumateperone contains a tertiary amine that is a suitable site for radiolabeling with ¹¹C-methyl iodide or a secondary amine precursor could be used for ¹⁸F-fluoroethylation.
3.1.1. Proposed Synthesis of [¹¹C]Lumateperone via N-methylation
-
Precursor: Desmethyl-Lumateperone (a secondary amine precursor).
-
Radiolabeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I).
-
Method:
-
Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via reduction to [¹¹C]CH₄, followed by iodination.
-
Dissolve the desmethyl-Lumateperone precursor in a suitable solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., proton sponge or a hindered potassium carbonate).
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or with gentle heating.
-
Purify the reaction mixture using high-performance liquid chromatography (HPLC) to isolate [¹¹C]Lumateperone.
-
Formulate the final product in a physiologically compatible solution for injection.
-
3.1.2. Proposed Synthesis of [¹⁸F]Fluoroethyl-Lumateperone
-
Precursor: Desmethyl-Lumateperone.
-
Radiolabeling Agent: [¹⁸F]Fluoroethyl tosylate or bromide.
-
Method:
-
Produce [¹⁸F]fluoride from a cyclotron.
-
Synthesize [¹⁸F]fluoroethyl tosylate or bromide from [¹⁸F]fluoride.
-
Dissolve the desmethyl-Lumateperone precursor in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., K₂CO₃ with Kryptofix 2.2.2).
-
Add the [¹⁸F]fluoroethylating agent and heat the reaction mixture.
-
Purify the crude product using HPLC.
-
Formulate the final product for injection.
-
PET Imaging Protocols
The following are detailed protocols for PET imaging to assess receptor occupancy by Lumateperone using specific radioligands.
3.2.1. Dopamine D2 Receptor Occupancy Imaging with [¹¹C]-raclopride
-
Objective: To quantify the occupancy of dopamine D2 receptors by Lumateperone in the striatum.
-
Radioligand: [¹¹C]-raclopride, a selective D2/D3 receptor antagonist.
-
Patient/Subject Preparation:
-
Subjects should be free of any medications known to interfere with the dopaminergic system for a specified washout period.
-
A baseline PET scan is performed before Lumateperone administration.
-
A post-treatment scan is performed after administration of Lumateperone at the desired dose and time point (e.g., at predicted peak plasma concentration).
-
-
Radioligand Injection:
-
A bolus injection of approximately 10-20 mCi (370-740 MBq) of [¹¹C]-raclopride is administered intravenously.
-
-
PET Scan Acquisition:
-
A dynamic PET scan is initiated simultaneously with the radioligand injection.
-
Scan duration is typically 60-90 minutes.
-
Data is acquired in list mode and reconstructed into a series of time frames (e.g., 6x10s, 3x20s, 2x30s, 2x60s, 5x120s, 5x300s).
-
-
Image Analysis:
-
PET images are co-registered with the subject's anatomical MRI scan.
-
Regions of interest (ROIs) are drawn on the MRI for the striatum (caudate and putamen) and a reference region devoid of D2 receptors (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
The non-displaceable binding potential (BPnd) is calculated using a simplified reference tissue model (SRTM).
-
Receptor occupancy is calculated using the following formula: Occupancy (%) = [(BPnd_baseline - BPnd_post-treatment) / BPnd_baseline] * 100
-
3.2.2. Serotonin 5-HT2A Receptor Occupancy Imaging with [¹¹C]-MDL 100907
-
Objective: To quantify the occupancy of serotonin 5-HT2A receptors by Lumateperone in cortical regions.
-
Radioligand: [¹¹C]-MDL 100907, a selective 5-HT2A receptor antagonist.
-
Protocol: The protocol is similar to the [¹¹C]-raclopride protocol, with the following key differences:
-
ROIs: Cortical regions with high 5-HT2A receptor density (e.g., frontal cortex, anterior cingulate cortex) are the primary targets, with the cerebellum as the reference region.
-
Data Analysis: The SRTM is used to calculate BPnd, and occupancy is determined using the same formula as for D2 receptors.
-
3.2.3. Serotonin Transporter (SERT) Occupancy Imaging with [¹¹C]-DASB
-
Objective: To quantify the occupancy of the serotonin transporter by Lumateperone.
-
Radioligand: [¹¹C]-DASB, a selective SERT radioligand.
-
Protocol: The protocol follows the same general principles as the receptor occupancy studies:
-
ROIs: Regions rich in SERT, such as the striatum and thalamus, are of primary interest, with the cerebellum serving as the reference region.
-
Data Analysis: BPnd is calculated using the SRTM, and occupancy is determined by comparing pre- and post-treatment scans.
-
SPECT Imaging Protocol for 5-HT2A Receptors
While PET is more commonly reported for Lumateperone, SPECT can be a more accessible alternative for assessing 5-HT2A receptor occupancy.
-
Objective: To quantify the occupancy of 5-HT2A receptors using SPECT.
-
Radioligand: [¹²³I]-R91150, a selective 5-HT2A receptor antagonist for SPECT.
-
Patient/Subject Preparation: Similar to PET studies, a washout period from interfering medications is required, and baseline and post-treatment scans are performed.
-
Radioligand Injection:
-
A bolus injection of approximately 5 mCi (185 MBq) of [¹²³I]-R91150 is administered intravenously.
-
-
SPECT Scan Acquisition:
-
A dynamic SPECT scan can be performed to determine the optimal imaging time (pseudoequilibrium), which is typically around 180 minutes post-injection.
-
For occupancy studies, a static scan of 30-60 minutes at pseudoequilibrium is often sufficient.
-
-
Image Analysis:
-
SPECT images are co-registered with the subject's MRI.
-
ROIs are defined for cortical regions and the cerebellum (reference region).
-
The specific-to-non-specific binding ratio (BPnd) or a simplified ratio of (target-reference)/reference can be calculated.
-
Occupancy is calculated by comparing the binding in the post-treatment scan to the baseline scan.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the signaling pathways relevant to Lumateperone's mechanism of action.
Utilizing Lumateperone for Studies on Cognitive Deficits in Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique pharmacological profile, which involves the simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, makes it a compelling candidate for investigating and potentially treating the cognitive deficits associated with schizophrenia.[1][3][2] These application notes provide a comprehensive overview of Lumateperone's mechanism of action and detailed protocols for its use in preclinical and clinical research settings focused on cognitive impairment in schizophrenia.
Mechanism of Action and Rationale for Use in Cognitive Studies
Lumateperone's potential to address cognitive deficits stems from its distinct interactions with key neurotransmitter systems implicated in schizophrenia pathophysiology.
-
Serotonin System: Lumateperone is a potent 5-HT2A receptor antagonist.[1][4][5] This action is thought to contribute to its antipsychotic efficacy with a lower risk of extrapyramidal symptoms.[1] Additionally, it acts as a serotonin reuptake transporter (SERT) inhibitor, which may contribute to its antidepressant effects and potentially ameliorate negative symptoms and cognitive deficits.[1][5]
-
Dopamine System: Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[1][4][5] This dual action allows for a more nuanced modulation of dopamine signaling compared to traditional antipsychotics. It also shows a higher affinity for 5-HT2A receptors than for D2 receptors, which may contribute to its favorable side-effect profile.[1] Furthermore, it demonstrates moderate to high affinity for D1 receptors, which are involved in cognitive processes.[1]
-
Glutamate System: Lumateperone indirectly modulates the glutamate system, a key pathway implicated in cognitive function and dysfunction in schizophrenia. It enhances N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission, in part through a D1 receptor-dependent mechanism.[5][6] This enhancement of glutamatergic signaling may underlie its potential to improve cognitive impairments.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for Lumateperone, providing a quick reference for researchers.
Table 1: Receptor Binding Affinities (Ki, nM) of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.52 - 10 | [1] |
| Dopamine D2 | 19.2 - 32 | [1] |
| Dopamine D1 | 20 - 78 | [1] |
| Dopamine D4 | 39.7 - 104 | [1] |
| Serotonin Transporter (SERT) | 16 - 33 | [1] |
| Alpha-1b Adrenergic | 36.9 | [1] |
Table 2: Lumateperone Dosage and Receptor Occupancy in Clinical Studies
| Dosage | Receptor Occupancy | Study Population | Reference(s) |
| 10 mg | ~12% striatal D2 receptor occupancy | Healthy Volunteers | [7] |
| 40 mg | Up to 39% striatal D2 receptor occupancy | Healthy Volunteers | [7] |
| 60 mg (42 mg active moiety) | ~39% peak dorsal striatal D2 receptor occupancy | Patients with Schizophrenia | [7] |
| 42 mg (FDA approved dose) | Not explicitly stated, but is the therapeutic dose | Patients with Schizophrenia | [1][8] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical experiments are provided below to guide researchers in their study design.
Preclinical Studies: Animal Models
1. Protocol: Novel Object Recognition (NOR) Test in a Rodent Model of Schizophrenia
This protocol assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Animal Model: A widely used model is the sub-chronic administration of an NMDA receptor antagonist like phencyclidine (PCP) or ketamine to induce cognitive deficits relevant to schizophrenia.[9]
-
Apparatus: A square open-field arena. Two sets of identical objects and one novel object are required.
-
Procedure:
-
Habituation: For 2-3 days, allow each animal to freely explore the empty arena for 10 minutes per day.
-
Drug Administration: Administer Lumateperone or vehicle to the animals according to the study design. Dosing in preclinical studies has ranged from 1-10 mg/kg orally.[10] The specific dose and timing will depend on the research question.
-
Familiarization Phase (T1): Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).[6][11]
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.[6]
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).[11]
-
-
Data Analysis: The primary measure is the discrimination index, calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index indicates better recognition memory.
2. Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This protocol measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animal Model: Can be used in various models, including pharmacologically induced (e.g., with apomorphine or PCP) or genetic models of schizophrenia.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.
-
Drug Administration: Administer Lumateperone or vehicle.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse (e.g., 30-120 ms).[12]
-
No-stimulus trials: Only background noise is present.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis: PPI is calculated as a percentage: [1 - (Startle response on prepulse-pulse trials / Startle response on pulse-alone trials)] x 100. Higher PPI indicates better sensorimotor gating.
Clinical Studies: Cognitive Assessment in Patients with Schizophrenia
1. Protocol: Administration of the MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is a standardized set of tests designed to assess cognitive function in clinical trials for schizophrenia.[5][13]
-
Domains Assessed: The MCCB evaluates seven cognitive domains: Speed of Processing, Attention/Vigilance, Working Memory, Verbal Learning, Visual Learning, Reasoning and Problem Solving, and Social Cognition.[5][13]
-
Administration:
-
Environment: The test should be administered in a quiet, well-lit room, free from distractions.
-
Administrator: A trained and certified administrator should conduct the assessment.
-
Procedure: The battery consists of 10 individual tests. The administrator follows the standardized instructions provided in the MCCB manual for each test. The total administration time is approximately 60-90 minutes.[14]
-
Scoring: Raw scores from each test are converted to T-scores, which are then used to calculate domain scores and an overall composite score.[13]
-
-
Integration with Lumateperone Study: The MCCB should be administered at baseline and at specified follow-up time points throughout the clinical trial to assess changes in cognitive function in response to Lumateperone treatment.
2. Protocol: Utilizing the Cambridge Neuropsychological Test Automated Battery (CANTAB)
CANTAB is a computerized battery of neuropsychological tests that can be used to assess cognitive function in schizophrenia.[15][16][17][18]
-
Domains Assessed: The CANTAB battery includes tests that cover various cognitive domains relevant to schizophrenia, such as attention, memory, and executive function.[15]
-
Administration:
-
Setup: The tests are administered on a touchscreen computer or tablet.[15] The subject should be seated comfortably in a quiet environment.
-
Instructions: The software provides standardized, often voice-over, instructions for each task.[19]
-
Procedure: The subject completes a series of interactive tasks by touching the screen. The specific tests included in the battery can be customized based on the study's objectives.
-
-
Data Analysis: The software automatically records and scores performance on each task, providing a range of outcome measures, including accuracy and reaction time.
-
Integration with Lumateperone Study: CANTAB assessments can be conducted at baseline and follow-up visits to track changes in cognitive performance in participants receiving Lumateperone.
Visualizations
The following diagrams illustrate key concepts related to the use of Lumateperone in cognitive studies.
Caption: Lumateperone's multimodal signaling pathway.
Caption: Preclinical experimental workflow for cognitive assessment.
Caption: Clinical trial workflow for assessing cognitive effects.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FDA-NIMH-MATRICS Guidelines for Clinical Trial Design of Cognitive-Enhancing Drugs: What Do We Know 5 Years Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 14. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. Assessment of cognition in schizophrenia treatment studies (Chapter 13) - Cognitive Impairment in Schizophrenia [cambridge.org]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. researchgate.net [researchgate.net]
- 19. gbiomed.kuleuven.be [gbiomed.kuleuven.be]
A Laboratory Guide to the Synthesis of Lumateperone, a Butyrophenone Analog
Disclaimer: The synthesis of chemical compounds, particularly those with pharmacological activity, should only be undertaken by qualified professionals in a well-equipped laboratory setting. This document is intended for informational and research purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this compound. Adherence to all applicable safety protocols and legal regulations is essential.
The following guide provides detailed application notes and protocols for the laboratory synthesis of Lumateperone, a butyrophenone atypical antipsychotic. It is presumed that the user's query for "Metrenperone" was a likely misspelling of a known butyrophenone, with Lumateperone being a prominent and well-documented member of this class.
Introduction
Lumateperone, sold under the brand name Caplyta, is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2] It belongs to the butyrophenone class of drugs and is characterized by a unique pharmacological profile that involves the modulation of serotonin, dopamine, and glutamate neurotransmission.[3] This guide outlines the chemical synthesis, pharmacological properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Pharmacological Profile
Lumateperone exhibits a distinct receptor binding profile, which is believed to contribute to its efficacy and favorable side-effect profile.[3] It acts as a potent antagonist at serotonin 5-HT2A receptors, a moderate antagonist at postsynaptic D2 dopamine receptors, and a presynaptic partial agonist at D2 receptors.[3] Furthermore, it has a moderate affinity for the serotonin transporter (SERT) and a low affinity for histaminergic H1 and muscarinic M1 receptors, which may explain the lower incidence of certain side effects like weight gain and cognitive impairment.[3]
Table 1: Receptor Binding Affinities (Ki) of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 0.54 |
| Dopamine D2 | 32 |
| Serotonin Transporter (SERT) | 62 |
| Dopamine D1 | 52 |
| Histamine H1 | >1000 |
| Muscarinic M1 | >1000 |
Note: Data compiled from multiple sources.
Signaling Pathways
Lumateperone's mechanism of action involves the intricate modulation of several key signaling pathways in the central nervous system. Its potent 5-HT2A receptor antagonism is thought to reduce the negative symptoms of schizophrenia and improve mood. The partial agonism at presynaptic D2 receptors helps to modulate dopamine release, while postsynaptic D2 antagonism targets the positive symptoms of psychosis. Additionally, its activity at the serotonin transporter contributes to its antidepressant effects. A simplified representation of these interactions is depicted below.
Caption: Simplified signaling pathway of Lumateperone.
Experimental Protocols
The synthesis of Lumateperone is a multi-step process that requires careful execution and purification at each stage. The following is a generalized protocol based on publicly available information. Specific reaction conditions and reagents may need to be optimized.
Workflow for Lumateperone Synthesis
Caption: General workflow for the synthesis of Lumateperone.
Step 1: Synthesis of the Tetracyclic Core
The synthesis typically begins with the construction of the tetracyclic amine core. This can be achieved through various synthetic routes, often involving a Pictet-Spengler reaction or a Bischler-Napieralski cyclization followed by reduction.
-
Materials: Appropriate starting materials (e.g., a tryptamine derivative and an aldehyde/ketone), solvents (e.g., dichloromethane, methanol), and catalysts (e.g., trifluoroacetic acid).
-
Procedure:
-
Dissolve the starting materials in the chosen solvent.
-
Add the catalyst and stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux).
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.
-
Purify the crude product by column chromatography.
-
Step 2: Chiral Resolution
Since Lumateperone is a chiral molecule, a resolution step is necessary to isolate the desired enantiomer. This is often accomplished by forming diastereomeric salts with a chiral resolving agent.
-
Materials: Racemic tetracyclic amine, a chiral acid (e.g., tartaric acid or a derivative), and a suitable solvent system.
-
Procedure:
-
Dissolve the racemic amine in the solvent.
-
Add a solution of the chiral acid.
-
Allow the diastereomeric salts to crystallize. The desired diastereomer may precipitate selectively.
-
Filter the crystals and wash with a cold solvent.
-
Liberate the free base of the desired enantiomer by treating the salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.
-
Step 3: N-Alkylation
The final key step is the N-alkylation of the resolved tetracyclic amine with 4-chloro-1-(4-fluorophenyl)butan-1-one.
-
Materials: Resolved tetracyclic amine, 4-chloro-1-(4-fluorophenyl)butan-1-one, a base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Combine the resolved amine, 4-chloro-1-(4-fluorophenyl)butan-1-one, and the base in the solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification
The final crude product should be purified to a high degree of purity, typically using column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound.
Characterization
The identity and purity of the synthesized Lumateperone should be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro Receptor Binding Assay Protocol
To evaluate the pharmacological activity of the synthesized Lumateperone, a receptor binding assay can be performed. This protocol provides a general outline for a competitive radioligand binding assay.
Workflow for Receptor Binding Assay
Caption: General workflow for a receptor binding assay.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A or D2).
-
A suitable radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Synthesized Lumateperone at various concentrations.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the synthesized Lumateperone.
-
In a multi-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known saturating concentration of a non-radiolabeled ligand (for non-specific binding), or the synthesized Lumateperone at different concentrations.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Lumateperone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
By following these protocols, researchers can synthesize and characterize Lumateperone for laboratory use, enabling further investigation into its pharmacological properties and potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Active Pharmaceutical Ingredients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of active pharmaceutical ingredients (APIs), using Metrenperone as a representative example of a poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: My API, this compound, is showing very low solubility in my aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many new chemical entities.[1] The first step is to characterize the physicochemical properties of your compound. Key parameters to determine are its pKa, logP, and melting point. This information will help you select the most appropriate solubility enhancement strategy. For instance, if your compound is ionizable, pH adjustment is often the simplest and most effective first approach.
Q2: How does pH adjustment improve the solubility of an API like this compound?
A2: For ionizable compounds, solubility is highly dependent on the pH of the solution.[2] Weakly acidic or basic compounds can be converted to their more soluble salt forms by adjusting the pH. For a weakly basic drug, lowering the pH of the solution will lead to protonation and the formation of a more soluble cationic species. Conversely, for a weakly acidic drug, increasing the pH will result in the formation of a more soluble anionic salt. It is crucial to determine the pKa of your compound to identify the optimal pH range for solubilization.
Q3: What are co-solvents and how can they be used to improve this compound's solubility?
A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds in aqueous solutions.[1][2] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[2] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a co-solvent and its concentration should be carefully optimized, as high concentrations can sometimes lead to precipitation or toxicity issues.
Q4: I've tried pH adjustment and co-solvents with limited success. What other techniques can I explore?
A4: Several advanced techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[3]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a higher dissolution rate.[2][3]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[4][5] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[4] The carrier is typically a water-soluble polymer.
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug or forming complexes.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule within their cavity, thereby increasing its apparent solubility in water.[3][6]
-
Salt Formation: For ionizable drugs, forming a salt with a suitable counter-ion can significantly improve solubility and dissolution rate.[3]
-
Troubleshooting Guides
Issue: this compound precipitates out of solution upon standing.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial solubilization method may have created a supersaturated solution that is thermodynamically unstable. Try preparing the solution at a slightly lower concentration. |
| pH Shift | The pH of the solution may have changed over time due to atmospheric CO2 absorption or interaction with the container. Re-measure and adjust the pH. Consider using a buffer with a higher buffering capacity. |
| Temperature Fluctuation | Solubility is often temperature-dependent. Ensure the solution is stored at a constant and appropriate temperature. |
| Co-solvent Evaporation | If using a volatile co-solvent, its evaporation can lead to a decrease in the overall solvent capacity, causing the drug to precipitate. Ensure the container is tightly sealed. |
Issue: The chosen solubility enhancement technique is not providing a sufficient increase in solubility.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The selected pH may not be optimal for maximizing the ionization of this compound. Perform a pH-solubility profile to identify the pH of maximum solubility. |
| Incorrect Co-solvent or Concentration | The selected co-solvent may not be the most effective for your specific compound. Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol) at various concentrations. |
| Ineffective Complexation | The chosen cyclodextrin or complexing agent may not be suitable for the size and shape of the this compound molecule. Experiment with different types of cyclodextrins (e.g., α-, β-, γ-cyclodextrin and their derivatives). |
| Drug is Non-ionizable or Highly Crystalline | If this compound is a neutral compound with a high crystal lattice energy, pH adjustment and simple co-solvency may be insufficient. Consider more advanced techniques like solid dispersions or nanosuspensions. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove the undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Quantitative Data Summary
The following table summarizes hypothetical data on the effectiveness of different solubility enhancement techniques for a poorly soluble compound like this compound.
| Solubilization Method | Solvent System | Achieved Solubility (µg/mL) |
| None (Intrinsic Solubility) | Water | 0.5 |
| pH Adjustment | pH 2.0 Buffer | 50 |
| Co-solvency | 20% Ethanol in Water | 15 |
| Co-solvency | 40% PEG 400 in Water | 80 |
| Complexation | 10% Hydroxypropyl-β-cyclodextrin | 250 |
| Solid Dispersion | 1:5 Drug:PVP K30 | >1000 |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for addressing poor aqueous solubility of an API.
Hypothetical Signaling Pathway Investigation
While the specific signaling pathway for this compound is not defined in the provided context, many antipsychotic drugs are known to interact with pathways like the mTOR signaling pathway.[7][8] The following diagram illustrates a simplified mTOR signaling pathway, which could be relevant for a researcher studying the downstream effects of a novel API.
Caption: A simplified diagram of the mTOR signaling pathway.
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Lumateperone Dosage to Minimize Extrapyramidal Side Effects
This technical support guide is designed for researchers, scientists, and drug development professionals investigating Lumateperone. It provides detailed information on dosage optimization to minimize the risk of extrapyramidal side effects (EPS), supported by clinical trial data and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of Lumateperone for schizophrenia and bipolar depression?
The recommended and maximum daily dose of Lumateperone (Caplyta) is 42 mg, administered orally once a day.[1][2][3][4][5] This dosage is consistent for both schizophrenia and as a monotherapy or adjunctive therapy for depressive episodes associated with bipolar I or II disorder.[2][3][6] Dose titration is not typically required.[5][6]
Q2: How does Lumateperone's mechanism of action contribute to its low risk of extrapyramidal side effects?
Lumateperone's favorable EPS profile is attributed to its unique receptor binding and functional activity.[1][7][8]
-
High 5-HT2A to D2 Receptor Affinity Ratio : Lumateperone has a significantly higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, with a ratio of approximately 60:1.[1][7][9] This potent 5-HT2A antagonism is thought to mitigate the EPS typically associated with D2 receptor blockade.[9]
-
Low Dopamine D2 Receptor Occupancy : At the therapeutic dose of 42 mg, Lumateperone occupies approximately 39-40% of striatal D2 receptors at peak plasma concentrations.[1][10][11][12][13] This is considerably lower than the 60-80% D2 receptor occupancy often associated with the antipsychotic efficacy of other agents, which also carries a higher risk of EPS.[1][10][14]
-
Presynaptic D2 Partial Agonism : Lumateperone acts as a partial agonist at presynaptic D2 receptors, which helps to modulate dopamine release and avoids the excessive dopamine blockade that can lead to EPS.[1][11][15][16][17][18]
-
Glutamatergic Modulation : It also indirectly modulates glutamate signaling through its action on D1 receptors, which may contribute to its overall efficacy and tolerability.[1][10][12][15][16]
Q3: What are the key differences in EPS rates between Lumateperone and other antipsychotics at their therapeutic doses?
Clinical trials have consistently demonstrated that Lumateperone has a rate of EPS similar to placebo and lower than some other second-generation antipsychotics, such as risperidone.[1][19][20]
Q4: Are there specific patient populations that may require dosage adjustments for Lumateperone to minimize EPS?
Dosage adjustments are recommended for patients with hepatic impairment and those taking certain medications that affect its metabolism.[1][2][4][5][6]
-
Hepatic Impairment : For patients with moderate to severe hepatic impairment (Child-Pugh Class B or C), the recommended dose is 21 mg once daily.[2][5]
-
CYP3A4 Inhibitors : Co-administration with strong CYP3A4 inhibitors necessitates a dose reduction to 10.5 mg once daily, while use with moderate CYP3A4 inhibitors requires a reduction to 21 mg once daily.[5][6]
-
CYP3A4 Inducers : The use of Lumateperone with CYP3A4 inducers is not recommended.[1][2]
Troubleshooting Guide
Issue: A subject in a clinical trial is experiencing mild extrapyramidal symptoms (e.g., slight tremor, restlessness) on the standard 42 mg dose of Lumateperone.
Troubleshooting Steps:
-
Confirm Symptomology : Utilize standardized rating scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS) to objectively quantify the type and severity of the symptoms.[5][21][22][23]
-
Review Concomitant Medications : Assess for any newly introduced or changed medications that could be potent CYP3A4 inhibitors, potentially increasing Lumateperone plasma concentrations.
-
Evaluate Hepatic Function : If not recently done, perform liver function tests to rule out any decline in hepatic function that could impair drug metabolism.
-
Consider Dosage Reduction : Based on the clinical assessment and potential contributing factors, a reduction in the Lumateperone dosage to 21 mg may be considered, particularly if a drug interaction or change in hepatic function is suspected.
Data Presentation
Table 1: Lumateperone Dosage and Striatal D2 Receptor Occupancy
| Dose of Lumateperone | Mean Peak Striatal D2 Receptor Occupancy |
| 10 mg | ~12% |
| 40 mg | ~39% |
| 60 mg | ~39-40% |
Data compiled from multiple sources.[10][11][14]
Table 2: Incidence of Extrapyramidal Symptoms (EPS)-Related Treatment-Emergent Adverse Events (TEAEs) in Short-Term Schizophrenia Trials
| Treatment Group | Incidence of EPS-Related TEAEs |
| Lumateperone 42 mg | 6.7% |
| Placebo | 6.3% |
Data from 4- to 6-week placebo-controlled schizophrenia trials.[5][22]
Table 3: Mean Change from Baseline in EPS Rating Scales in Short-Term Schizophrenia Trials
| Rating Scale | Lumateperone 42 mg (Mean Change) | Placebo (Mean Change) |
| Simpson-Angus Scale (SAS) | +0.1 | 0 |
| Barnes Akathisia Rating Scale (BARS) | -0.1 | 0 |
| Abnormal Involuntary Movement Scale (AIMS) | +0.1 | 0 |
Data from 4- to 6-week placebo-controlled schizophrenia trials.[5]
Experimental Protocols
Protocol 1: Assessment of Extrapyramidal Symptoms in a Clinical Trial Setting
Objective: To systematically assess and quantify the incidence and severity of EPS in subjects receiving Lumateperone.
Methodology:
-
Baseline Assessment : Prior to the first dose of Lumateperone, perform a baseline assessment of each subject using the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for dyskinesia.[5][21][22][23]
-
Scheduled Follow-up Assessments : Repeat the administration of the SAS, BARS, and AIMS at predefined intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Investigator Training : Ensure all raters are properly trained and calibrated on the use of these scales to ensure consistency and reliability of data.
-
Adverse Event Monitoring : In addition to the scheduled assessments, continuously monitor for any spontaneously reported treatment-emergent adverse events related to EPS.
-
Data Analysis : Analyze the mean change from baseline in the scores of each rating scale for the Lumateperone group compared to a placebo or active comparator group. Also, compare the overall incidence of EPS-related TEAEs between treatment arms.
Protocol 2: Positron Emission Tomography (PET) Study to Determine D2 Receptor Occupancy
Objective: To quantify the in vivo dopamine D2 receptor occupancy of Lumateperone at a therapeutic dose.
Methodology:
-
Subject Selection : Recruit healthy volunteers or patients with schizophrenia who have been washed out from other antipsychotic medications.
-
Radiotracer : Utilize a suitable PET radiotracer for the D2 receptor, such as ¹¹C-raclopride.[10][14]
-
Baseline PET Scan : Perform a baseline PET scan to measure D2 receptor availability before the administration of Lumateperone.
-
Drug Administration : Administer a single dose or multiple doses of Lumateperone to reach steady-state plasma concentrations.
-
Post-Dose PET Scan : Conduct a second PET scan at the time of expected peak plasma concentration of Lumateperone.
-
Image Analysis : Coregister the pre- and post-dose PET images with an anatomical MRI for accurate region-of-interest delineation (e.g., dorsal striatum).
-
Occupancy Calculation : Calculate the D2 receptor occupancy as the percentage reduction in the binding potential of the radiotracer after Lumateperone administration compared to baseline.
Mandatory Visualizations
Caption: Lumateperone's multi-receptor signaling pathway.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. drugs.com [drugs.com]
- 3. Lumateperone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Caplyta Dosage: How Much Caplyta Should You Take? - GoodRx - GoodRx [goodrx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Caplyta (lumateperone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. mdpi.com [mdpi.com]
- 9. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 12. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia [bi.tbzmed.ac.ir]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and tolerability of lumateperone for the treatment of schizophrenia: a pooled analysis of late-phase placebo- and active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. psychdb.com [psychdb.com]
- 22. caplytahcp.com [caplytahcp.com]
- 23. caplytahcp.com [caplytahcp.com]
Troubleshooting unexpected results in Metrenperone behavioral studies
Disclaimer: Information on "Metrenperone" is limited in publicly available scientific literature. This guide is based on the general characteristics of butyrophenone antipsychotics, the class to which this compound likely belongs. The principles and data provided are intended to serve as a general reference and may need to be adapted based on the specific properties of this compound as they are determined.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong?
A1: this compound is understood to be a member of the butyrophenone class of antipsychotic drugs.[1] This class also includes well-known drugs like Haloperidol. Butyrophenones are typically classified as first-generation or "typical" antipsychotics.[2][3]
Q2: What is the primary mechanism of action for butyrophenone antipsychotics?
A2: The primary mechanism of action for typical antipsychotics, including butyrophenones, is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3][4][5] Blockade of these receptors is thought to be responsible for their antipsychotic effects. It is generally believed that an occupancy of 60-80% of D2 receptors is necessary to achieve this effect.[2]
Q3: What are the expected outcomes of this compound administration in preclinical behavioral studies?
A3: In rodent models, butyrophenone antipsychotics are expected to reduce behaviors considered analogous to the positive symptoms of psychosis. For instance, in the Conditioned Avoidance Response (CAR) test, these drugs selectively suppress the learned avoidance behavior without impairing the ability to escape the aversive stimulus.[6][7] They can also reduce locomotor activity and, at higher doses, may induce catalepsy.
Q4: What are the common side effects observed with butyrophenone antipsychotics in animal models?
A4: The most common side effects are related to the blockade of D2 receptors in the nigrostriatal pathway, leading to extrapyramidal symptoms (EPS).[5][8] In rodents, this can manifest as muscle stiffness, tremors, or catalepsy (a state of immobility). Sedation is another common side effect, often linked to antagonism of histamine H1 receptors.[9][10]
Q5: How do pharmacokinetics in rodents compare to humans for this class of drugs?
A5: A critical consideration is that the half-life of many antipsychotics is significantly shorter in rodents (4 to 6 times faster) than in humans.[11] This means that a single daily dose that is effective in humans may lead to inappropriately low drug levels at the time of testing in a rat or mouse.[11] Continuous administration methods (e.g., osmotic minipumps) may be necessary to maintain clinically relevant receptor occupancy.[11]
Troubleshooting Guide for Unexpected Results
Issue 1: No significant behavioral effect is observed at expected doses.
-
Potential Cause: Inadequate Dosing or Timing
-
Question: Is the dose sufficient to achieve the required D2 receptor occupancy?
-
Answer: The dose-response relationship for antipsychotics can be steep. It's crucial to perform a dose-response study to identify the effective range. Doses used in the literature for similar compounds, such as Haloperidol (0.04-0.08 mg/kg for a single dose in rats), can provide a starting point, but may need adjustment.[11]
-
Question: Is the timing of the behavioral test appropriate relative to the drug's peak concentration (Tmax)?
-
Answer: Butyrophenones are generally absorbed rapidly.[9] However, the Tmax can vary. Behavioral testing should be conducted during the window of expected peak drug concentration in the brain. Consider running a pilot pharmacokinetic study to determine the optimal time window for your experimental conditions.
-
-
Potential Cause: Rapid Metabolism
-
Question: Could the drug be metabolized too quickly in the chosen animal model?
-
Answer: As noted, rodents metabolize these drugs much faster than humans.[11] If a single injection is given, drug levels may be sub-therapeutic by the time of testing.
-
Solution: Consider alternative administration routes or schedules, such as subcutaneous infusion via an osmotic minipump, to ensure sustained and stable drug exposure.[11]
-
Issue 2: High levels of sedation or catalepsy are confounding the behavioral results.
-
Potential Cause: Dose is too high
-
Question: Is the observed effect a true modulation of the target behavior or a secondary consequence of motor impairment?
-
Answer: Sedation and motor deficits are common dose-limiting side effects of butyrophenones.[10] These effects can mask or mimic changes in the primary behavioral endpoint. For example, in the CAR test, an animal may fail to avoid the shock simply because it is too sedated to move, not because its psychotic-like behavior is reduced.[6]
-
Solution: Lower the dose. The therapeutic window for separating the desired antipsychotic-like effect from motor side effects can be narrow. A thorough dose-response curve is essential. Also, include specific motor function tests (e.g., rotarod, open field locomotor activity) to assess for confounding motor effects at the doses being tested for cognitive or motivational behaviors.
-
-
Potential Cause: Off-target effects
-
Question: Could the sedation be due to binding to other receptors?
-
Answer: Many butyrophenones also have affinity for other receptors, such as histamine H1 and alpha-1 adrenergic receptors, antagonism of which can cause sedation and hypotension, respectively.[9][10]
-
Solution: While you cannot change the drug's binding profile, being aware of these potential off-target effects is crucial for interpreting the results. If sedation is a persistent issue, comparing the results with a more selective D2 antagonist (if available) could help dissect the cause.
-
Issue 3: Paradoxical effects, such as increased agitation or stereotypy, are observed.
-
Potential Cause: Complex Dose-Response Relationship
-
Question: Could the dose be interacting with presynaptic vs. postsynaptic D2 receptors differently?
-
Answer: At very low doses, some D2 antagonists can preferentially block presynaptic D2 autoreceptors, which normally inhibit dopamine release. This can lead to a temporary increase in dopamine synthesis and release, potentially causing a paradoxical increase in activity before the postsynaptic blocking effects take over at higher doses.
-
Solution: This is another reason why a full dose-response study is critical. Ensure your dose range covers both low and high ends of the expected efficacy spectrum.
-
-
Potential Cause: Animal Stress or Environmental Factors
-
Question: Is the testing environment contributing to the unexpected behavior?
-
Answer: High levels of stress can significantly alter an animal's response to a drug. Ensure proper acclimatization of the animals to the housing and testing environments. Factors like noise, lighting, and handling procedures should be standardized and kept consistent.
-
Issue 4: High variability in the data between subjects.
-
Potential Cause: Inconsistent Drug Administration
-
Question: Is the drug being administered consistently across all animals?
-
Answer: For intraperitoneal (IP) injections, accidental injection into the gut or other organs can lead to highly variable absorption. For oral gavage, incorrect placement can cause stress or inconsistent delivery.
-
Solution: Ensure all lab personnel are thoroughly trained in the chosen administration technique. For IP injections, use appropriate needle sizes and injection angles. Consider subcutaneous (SC) administration, which can sometimes provide more consistent absorption.
-
-
Potential Cause: Genetic or Metabolic Differences in the Animal Population
-
Question: Are there known substrain differences in drug metabolism for the chosen animal model?
-
Answer: Different strains (and even substrains) of rats and mice can have significant differences in metabolic enzymes (e.g., cytochrome P450s), leading to varied drug exposure from the same dose.
-
Solution: Use a genetically homogeneous, inbred strain of animals from a reputable supplier. Ensure all animals are of the same age and sex (unless sex is a variable of interest) and are housed under identical conditions. Increasing the number of animals per group (n) can also help to mitigate the impact of individual variability on statistical power.
-
Data Presentation
Table 1: Receptor Binding Profile of a Representative Butyrophenone (Haloperidol)
This table illustrates the typical binding affinities of a butyrophenone antipsychotic. The primary target is the Dopamine D2 receptor, but affinity for other receptors can explain some of the side effects. Data is presented as Ki (nM), where a lower value indicates higher binding affinity.
| Receptor | Haloperidol Ki (nM) | Potential Clinical Effect of Blockade |
| Dopamine D2 | 1.2 | Antipsychotic Efficacy, Extrapyramidal Symptoms (EPS), Hyperprolactinemia [5][8] |
| Dopamine D1 | 25 | May contribute to cognitive effects |
| Dopamine D4 | 5.1 | Antipsychotic effects |
| Serotonin 5-HT2A | 40 | Potential mitigation of EPS, effects on negative symptoms |
| Alpha-1 Adrenergic | 12 | Orthostatic hypotension, dizziness[10] |
| Histamine H1 | 1800 | Sedation (low affinity for Haloperidol)[8] |
| Muscarinic M1 | >10,000 | Anticholinergic effects (e.g., dry mouth, blurred vision) - very low affinity[8] |
(Note: Data are compiled from various public databases and literature sources. Specific values may vary between studies.)
Table 2: Illustrative Pharmacokinetic Parameters of Haloperidol
This table highlights the significant species differences in drug metabolism, which is a critical factor in designing preclinical studies.
| Parameter | Rat | Human | Implication for Preclinical Studies |
| Half-life (t½) | ~2-6 hours | ~18-24 hours | A single daily dose in rats may not maintain therapeutic levels for 24 hours.[11] |
| Bioavailability (Oral) | ~25% | ~60% | Higher doses may be needed for oral administration in rats compared to parenteral routes. |
| Primary Metabolism | Cytochrome P450 enzymes | Cytochrome P450 enzymes (CYP3A4, CYP2D6) | Species differences in CYP enzyme activity can lead to different metabolite profiles and clearance rates. |
Experimental Protocols
Key Experiment: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a gold-standard preclinical assay for assessing the antipsychotic potential of a compound.[6][7] It measures the ability of a drug to suppress a learned avoidance response without producing general motor impairment.[6]
-
1. Apparatus:
-
A two-chamber shuttle box with a floor made of stainless-steel rods for delivering a mild footshock.
-
A light or sound source to serve as the Conditioned Stimulus (CS).
-
A programmable shocker to deliver the Unconditioned Stimulus (US).
-
Automated infrared beams to detect the animal's position in the box.
-
-
2. Animal Subjects:
-
Male Wistar or Sprague-Dawley rats, 250-300g at the start of the experiment.
-
Animals should be group-housed and allowed to acclimate to the facility for at least one week before handling. They should be handled for several days prior to the start of the experiment.
-
-
3. Training Procedure (Acquisition):
-
Day 1-5: Place a rat in one chamber of the shuttle box.
-
Each trial begins with the presentation of the CS (e.g., a light and a tone) for 10 seconds.
-
If the rat moves to the other chamber during the 10-second CS presentation, this is recorded as an "avoidance response." The CS is terminated, and no shock is delivered.
-
If the rat does not move to the other chamber during the CS, a mild footshock (US, e.g., 0.5 mA) is delivered through the floor rods for a maximum of 10 seconds.
-
If the rat moves to the other chamber during the footshock, this is recorded as an "escape response." Both the CS and US are terminated.
-
If the rat fails to move during the shock period, this is an "escape failure."
-
The inter-trial interval (ITI) is typically 30-60 seconds.
-
Conduct 30-50 trials per daily session. Training continues until animals reach a stable criterion of performance (e.g., >80% avoidance responses for three consecutive days).
-
-
4. Drug Administration and Testing:
-
Once animals are fully trained, they are assigned to treatment groups (e.g., vehicle, this compound low dose, this compound medium dose, this compound high dose).
-
Administer the drug (e.g., via IP injection) at a predetermined time before the test session (e.g., 30-60 minutes).
-
Place the animal in the shuttle box and run a test session identical to the training sessions.
-
-
5. Data Analysis:
-
The primary endpoints are:
-
% Avoidance Responses: (Number of avoidances / Total trials) * 100. A significant decrease indicates a potential antipsychotic effect.
-
% Escape Responses: (Number of escapes / (Total trials - Number of avoidances)) * 100.
-
% Escape Failures: (Number of escape failures / (Total trials - Number of avoidances)) * 100. A significant increase in escape failures suggests motor impairment or sedation, which would be a confounding factor.
-
-
Data are typically analyzed using ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified D2 receptor antagonism by a butyrophenone antipsychotic like this compound.
Experimental Workflow
References
- 1. Butyrophenone [chemeurope.com]
- 2. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 3. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]
- 4. jebms.org [jebms.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pharmacology of Antipsychotic Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 9. litfl.com [litfl.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Metrenperone chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Metrenperone chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves the synthesis of two key intermediates, followed by their coupling. The common pathway is:
-
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: This intermediate is generally prepared from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. The process involves an oximation followed by a cyclization reaction.
-
Synthesis of a suitable butyrophenone derivative: This is typically a 4-halo-4'-fluorobutyrophenone which acts as the alkylating agent.
-
N-alkylation: The final step is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the butyrophenone derivative to yield this compound.
Q2: What are the critical parameters affecting the yield of the final N-alkylation step?
A2: The yield of the N-alkylation reaction is sensitive to several parameters, including:
-
Base: The choice and stoichiometry of the base are crucial for deprotonating the piperidine nitrogen. Common bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃).
-
Solvent: Aprotic polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are commonly used. The choice of solvent can influence reaction rates and solubility of reactants.
-
Temperature: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purity of Reactants: The purity of both the benzisoxazole intermediate and the alkylating agent is critical to avoid side reactions and simplify purification.
Q3: How can I monitor the progress of the N-alkylation reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TCC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Incomplete oximation or cyclization. | Ensure the correct stoichiometry of reagents, particularly the base (e.g., potassium hydroxide or potassium tert-butoxide). Optimize reaction time and temperature for both steps. A "one-pot" synthesis approach has been reported to improve yield by minimizing intermediate handling.[1] |
| Impure starting materials. | Use highly pure 4-(2,4-difluorobenzoyl)piperidine hydrochloride. | |
| Suboptimal pH during workup. | Carefully adjust the pH to 2-3 with hydrochloric acid to ensure complete precipitation of the hydrochloride salt.[2] | |
| Low yield in the final N-alkylation step | Incomplete reaction. | Increase reaction time and/or temperature. Ensure an adequate amount of base is used to neutralize the generated acid and drive the reaction forward. The use of a catalyst like potassium iodide (KI) can sometimes improve the rate of reaction with alkyl chlorides.[3] |
| Formation of byproducts. | Over-alkylation (dialkylation) can occur if an excess of the alkylating agent is used or if the reaction is run for too long. Use a slight excess of the piperidine derivative or carefully control the stoichiometry. | |
| Degradation of reactants or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. Avoid excessively high temperatures. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials. | Optimize the reaction to ensure complete conversion. Unreacted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can be removed by washing the organic extract with a dilute acid solution. |
| Presence of inorganic salts. | Filter the reaction mixture after cooling to remove inorganic salts before workup. | |
| Oily product that is difficult to crystallize. | The free base of this compound may be an oil. Conversion to a salt (e.g., hydrochloride) can facilitate purification by crystallization. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) may be necessary. |
Experimental Protocols
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This protocol is based on a "one-pot" synthesis method which has been shown to be high-yielding.[1]
Materials:
-
4-(2,4-difluorobenzoyl)piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol in a reaction vessel.
-
Add hydroxylamine hydrochloride to the solution.
-
Add potassium hydroxide to the mixture. The molar ratio of the starting piperidine, hydroxylamine hydrochloride, and potassium hydroxide is typically 1:1-2:3-5.[1]
-
Heat the reaction mixture to 40-45 °C and stir for 5-72 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and slowly add concentrated hydrochloric acid to adjust the pH to 2-3.
-
Cool the mixture to 0-5 °C and allow the product to precipitate over 1-3 hours.
-
Filter the solid, wash with a small amount of cold methanol, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This is a general protocol for the N-alkylation of piperidines and should be optimized for the specific synthesis of this compound.[3][4]
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (free base)
-
4-chloro-4'-fluorobutyrophenone (or other suitable alkylating agent)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (optional, as catalyst)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of potassium iodide (0.1 eq.).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Add the 4-chloro-4'-fluorobutyrophenone (1.1 eq.) to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or by crystallization, potentially after conversion to a suitable salt.
Data Presentation
Table 1: Reagents for N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
| Reagent | Molar Ratio (Typical) | Purpose |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 1.0 | Nucleophile |
| 4-chloro-4'-fluorobutyrophenone | 1.0 - 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| Potassium Iodide (KI) | 0.1 (catalytic) | Catalyst (optional) |
| Acetonitrile (CH₃CN) | - | Solvent |
Visualizations
Caption: Synthetic pathway of this compound.
References
- 1. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 2. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Addressing metabolic side effects of long-term Lumateperone treatment.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic side effects of long-term Lumateperone treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic profile of long-term Lumateperone treatment based on clinical data?
A1: Clinical data consistently demonstrate that Lumateperone has a favorable metabolic profile with minimal impact on weight, glucose, and lipid metabolism.[1][2][3][4] Systematic reviews and long-term open-label studies have shown that Lumateperone is associated with minimal to no weight gain when compared to placebo and other atypical antipsychotics.[1][2] In some studies, patients switching from other standard-of-care (SOC) antipsychotics to Lumateperone experienced significant reductions in body weight, Body Mass Index (BMI), and waist circumference.[4][5][6][7]
Q2: How does Lumateperone's mechanism of action contribute to its favorable metabolic profile?
A2: Lumateperone's unique pharmacological profile is thought to contribute to its low risk of metabolic side effects. It has a high affinity for serotonin 5-HT2A receptors and a moderate affinity for dopamine D2 receptors.[8] Crucially, it has a low affinity for histamine H1 and muscarinic M3 receptors, which are often associated with the weight gain and metabolic disturbances seen with other atypical antipsychotics.[8][9]
Q3: While generally favorable, are there any reported instances of metabolic side effects with Lumateperone?
A3: The available clinical trial data show a low incidence of clinically significant weight gain and metabolic changes with Lumateperone, comparable to placebo.[10][11] While individual responses to any medication can vary, widespread, clinically significant metabolic side effects have not been a reported characteristic of long-term Lumateperone treatment. Researchers should, however, adhere to standard metabolic monitoring protocols for all antipsychotic studies.
Q4: What are the general recommendations for metabolic monitoring in preclinical and clinical studies of atypical antipsychotics?
A4: Standard guidelines recommend baseline and periodic monitoring of key metabolic parameters.[12][13][14][15][16][17] This includes:
-
Weight and Body Mass Index (BMI): At baseline and regular intervals throughout the study.
-
Fasting Plasma Glucose or HbA1c: At baseline, at 12 weeks, and then annually.[14][16]
-
Fasting Lipid Panel (Total Cholesterol, LDL, HDL, Triglycerides): At baseline, at 12 weeks, and then annually.[14][16]
-
Waist Circumference: At baseline and annually.[14]
-
Blood Pressure: At baseline and as clinically indicated.[14]
Section 2: Troubleshooting Guide for Unexpected Metabolic Changes
While Lumateperone has a low propensity for metabolic side effects, this guide provides a framework for addressing unexpected findings during your research.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Weight Gain in an Animal Model | 1. Dietary Composition: The specific chow used may interact with the drug to promote weight gain. 2. Animal Strain: Certain rodent strains may be more susceptible to metabolic changes. 3. Confounding Factors: Other experimental variables or stressors. | 1. Review and Standardize Diet: Ensure a consistent and appropriate control diet is used across all experimental groups. 2. Consider Animal Strain: Be aware of the known metabolic characteristics of the rodent strain being used. 3. Control for Variables: Minimize environmental stressors and ensure consistency in housing and handling. |
| Elevated Blood Glucose or Impaired Glucose Tolerance in Preclinical Studies | 1. Fasting State: Inadequate or inconsistent fasting prior to testing. 2. Stress-Induced Hyperglycemia: Stress from handling or the experimental procedure itself.[5] 3. Assay Variability: Inconsistent blood sampling or glucose measurement technique. | 1. Standardize Fasting Protocol: Ensure a consistent fasting period (typically 4-6 hours for mice) before glucose tolerance testing.[1][5] 2. Acclimatize Animals: Habituate animals to handling and experimental procedures to minimize stress. 3. Refine Technique: Follow a validated protocol for the Oral Glucose Tolerance Test (OGTT) and ensure consistent blood collection and analysis. (See Experimental Protocols section). |
| Alterations in Lipid Profile (e.g., elevated triglycerides, cholesterol) | 1. Dietary Fat Content: High-fat diets used in some models can independently alter lipid profiles. 2. Assay Protocol: Variability in blood collection (fasting vs. non-fasting) and lipid measurement. | 1. Define Dietary Controls: Clearly define and report the composition of the diet used. 2. Standardize Blood Collection: Collect blood samples in a consistent fasting state for lipid analysis. |
| Unexpected Metabolic Changes in a Clinical Research Participant | 1. Individual Variability: Patient-specific factors, including genetics and lifestyle. 2. Concomitant Medications: Other medications may have metabolic effects. 3. Lifestyle Factors: Changes in diet or physical activity. | 1. Follow Clinical Guidelines: Adhere to established guidelines for managing metabolic side effects of antipsychotics.[12][14] 2. Lifestyle Intervention: Recommend dietary counseling and increased physical activity.[12][18] 3. Pharmacological Intervention: In consultation with a clinician, consider adjunctive treatments like metformin, which has shown efficacy in managing antipsychotic-induced weight gain.[12][18][19] 4. Consider Switching Medication: If metabolic changes are clinically significant and persistent, switching to another antipsychotic with a low metabolic risk may be an option, though this carries a risk of destabilizing the underlying condition.[18] |
Section 3: Data Presentation
Table 1: Summary of Weight Change in Lumateperone Clinical Trials
| Study Type | Treatment Group | N | Mean Weight Change | Clinically Significant Weight Gain (≥7%) |
| Short-Term (4-6 weeks) Schizophrenia Trials | Lumateperone 42 mg | - | Minimal, similar to placebo | Similar to placebo |
| Risperidone 4 mg | - | Increase | Higher than Lumateperone and placebo | |
| Long-Term (1-year) Open-Label Schizophrenia Study (Switched from SOC) | Lumateperone 42 mg | 602 | -2.1 kg | 5% |
| Bipolar Depression Monotherapy (6 weeks) | Lumateperone 42 mg | 338 | +0.1 lbs | - |
| Placebo | 356 | +0.4 lbs | - | |
| Bipolar Depression Adjunctive Therapy (6 weeks) | Lumateperone 42 mg | 166 | 0.0 lbs | - |
| Placebo | 170 | +0.5 lbs | - |
Data compiled from multiple sources.[1][4][5][6][7][11][13]
Table 2: Summary of Metabolic Parameter Changes in a 1-Year Open-Label Lumateperone Study
| Parameter | N | Mean Change from Baseline (Switched from SOC) | P-value |
| Total Cholesterol | 239 | -11.4 mg/dL | <0.001 |
| LDL Cholesterol | 239 | -10.2 mg/dL | <0.001 |
| Triglycerides | - | Minimal change, similar to placebo in short-term trials | - |
| Fasting Glucose | - | Minimal change, similar to placebo in short-term trials | - |
Data from a 1-year open-label study in patients with stable schizophrenia who switched from standard-of-care (SOC) antipsychotics.[4][6]
Section 4: Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is adapted from established methods for assessing glucose homeostasis in preclinical models.[1][2][3][5][20]
1. Animal Preparation:
- House animals in a controlled environment (temperature, light-dark cycle).
- Acclimatize animals to handling for at least one week prior to the experiment.
- Fast animals for 4-6 hours (mice) or overnight (rats) with free access to water.
2. Baseline Blood Glucose Measurement (Time 0):
- Gently restrain the animal.
- Collect a small blood sample from the tail vein.
- Measure blood glucose using a calibrated glucometer.
3. Glucose Administration:
- Prepare a sterile glucose solution (typically 20-40% in water).
- Administer a bolus dose of glucose (1-2 g/kg body weight) via oral gavage.
4. Post-Glucose Blood Sampling:
- Collect blood samples at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Measure blood glucose at each time point.
5. Data Analysis:
- Plot blood glucose concentration over time for each experimental group.
- Calculate the Area Under the Curve (AUC) for glucose tolerance comparison.
Protocol 2: Assessment of Lipid Profile in Rodent Serum
1. Animal Preparation and Sample Collection:
- Fast animals as described in the OGTT protocol.
- Collect a larger volume of blood (e.g., via cardiac puncture under terminal anesthesia or from a major vessel).
- Allow the blood to clot and then centrifuge to separate the serum.
2. Lipid Measurement:
- Use commercially available enzymatic colorimetric assay kits to measure:
- Total Cholesterol
- High-Density Lipoprotein (HDL) Cholesterol
- Triglycerides
- Calculate Low-Density Lipoprotein (LDL) Cholesterol using the Friedewald formula (if triglycerides are below 400 mg/dL): LDL = Total Cholesterol - HDL - (Triglycerides/5).
3. Data Analysis:
- Compare the mean lipid concentrations between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Section 5: Visualizations
References
- 1. protocols.io [protocols.io]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse metabolic effects associated with atypical antipsychotics: literature review and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical monitoring and management of the metabolic syndrome in patients receiving atypical antipsychotic medications. | Semantic Scholar [semanticscholar.org]
- 8. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magonlinelibrary.com [magonlinelibrary.com]
- 10. caplytahcp.com [caplytahcp.com]
- 11. caplytahcp.com [caplytahcp.com]
- 12. Clinical pearls for the monitoring and treatment of antipsychotic induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. best practice 3, February 2007: Monitoring for metabolic disorders in patients taking antipsychotic drugs [bpac.org.nz]
- 17. researchgate.net [researchgate.net]
- 18. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays
Disclaimer: Initial searches for "Metrenperone" did not yield specific information regarding its biological activity or off-target profile. The following guide provides general strategies and best practices for mitigating off-target effects of small molecule compounds in cellular assays, using the well-characterized atypical antipsychotic, Lumateperone, as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cellular assays?
Q2: How can I predict potential off-target effects of my compound before starting my experiments?
Several computational or in silico methods can be used to predict potential off-target interactions.[3][4] These approaches often involve comparing the chemical structure of your compound or the structure of your target's binding site to databases of known drug-target interactions.[5][6] Keep in mind that these predictions are not definitive and must be experimentally validated.[7]
Q3: What are the initial experimental steps to identify potential off-target effects?
A crucial first step is to perform a dose-response experiment to determine the compound's potency (e.g., IC50 or EC50).[8] It is also important to assess the compound's effect on cell viability at various concentrations to distinguish between specific pharmacological effects and general cytotoxicity.[9] Additionally, profiling the compound against a panel of related and unrelated targets can provide an initial assessment of its selectivity.
Q4: What are the "gold standard" methods for validating an observed effect as on-target?
The use of knockout (KO) or knockdown (KD) cell lines for the intended target is considered a gold standard for validating on-target effects.[10][11] If the compound's effect is truly on-target, its activity should be significantly diminished or absent in cells lacking the target protein.[12][13] Another robust method is to use a structurally related but inactive analog of your compound as a negative control.
Q5: How can I minimize off-target effects in my cellular assays?
There are several strategies to minimize off-target effects:
-
Use the lowest effective concentration: Titrate your compound to the lowest concentration that elicits the desired on-target effect.
-
Optimize incubation time: Shorter incubation times can sometimes reduce the likelihood of off-target interactions.
-
Use highly selective compounds: If available, use a compound that is known to be highly selective for your target of interest.
-
Employ orthogonal approaches: Confirm your findings using a different compound with a distinct chemical scaffold that targets the same protein.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Inconsistent results between experiments | The compound may have off-target effects that vary with cell passage number, density, or metabolic state.[14][15] | Standardize cell culture conditions meticulously. Perform dose-response curves for each new batch of cells. |
| Unexpected phenotype observed | The compound is hitting an unknown off-target that is involved in a different signaling pathway. | Use knockout/knockdown cells for the intended target to see if the phenotype persists.[10] Perform a broader screen (e.g., kinase panel) to identify potential off-targets. |
| High level of cytotoxicity at expected therapeutic dose | The compound has cytotoxic off-target effects. | Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration.[9] Try to find a more selective analog of the compound. |
| Effect is observed in multiple cell lines, including those not expressing the target | The compound has a potent off-target that is ubiquitously expressed. | Validate the absence of the primary target in the control cell line (e.g., via Western blot or qPCR). Use a structurally unrelated compound that hits the same primary target to see if the effect is replicated. |
Quantitative Data Presentation: Selectivity Profile of Lumateperone
The following table summarizes the binding affinities (Ki, in nM) of Lumateperone and its metabolites for various receptors, illustrating its selectivity profile. A lower Ki value indicates a higher binding affinity. This type of data is crucial for understanding a compound's potential for on-target efficacy versus off-target side effects.
| Target | Lumateperone (ITI-007) Ki (nM) | Metabolite (IC200161) Ki (nM) | Metabolite (IC200131) Ki (nM) | Relevance |
| Serotonin 5-HT2A | 0.54[1][16] | 2[16] | 61[16] | Primary On-Target |
| Dopamine D2 | 32[1][16] | 30[16] | 574[16] | Primary On-Target |
| Serotonin Transporter (SERT) | 62[1] | - | - | Potential for antidepressant effects |
| Dopamine D1 | - | - | - | Moderate affinity[17] |
| Histamine H1 | >1000[1] | - | - | Low affinity, reduced risk of sedation/weight gain |
| Muscarinic M1/M4 | >1000[1] | - | - | Low affinity, reduced anticholinergic side effects |
| Serotonin 5-HT2C | 162[1] | - | - | Lower affinity compared to 5-HT2A |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is used to determine the cytotoxic effects of a compound on a cell line.
Materials:
-
Cells in culture
-
96-well clear-bottom plates
-
Complete growth medium
-
Compound of interest, dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete growth medium. Include a vehicle control (medium with solvent).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only.
Protocol 2: Validating On-Target vs. Off-Target Effects using Knockout (KO) Cell Lines
This protocol provides a general workflow to differentiate on-target from off-target effects using CRISPR-Cas9 generated knockout cell lines.
Materials:
-
Wild-type (WT) cell line
-
Validated knockout (KO) cell line for the target of interest
-
Compound of interest
-
Appropriate assay to measure the biological effect of the compound (e.g., reporter assay, proliferation assay, Western blot for a downstream marker)
Procedure:
-
Culture both WT and KO cell lines under identical conditions.
-
Seed both cell lines into appropriate culture vessels (e.g., 96-well plates, 6-well plates) for the chosen downstream assay.
-
Treat both WT and KO cells with a range of concentrations of the compound, including a vehicle control.
-
After the appropriate incubation time, perform the selected biological assay to measure the compound's effect.
-
Data Analysis and Interpretation:
-
On-target effect: The compound should elicit a dose-dependent response in the WT cells, but this response should be significantly reduced or absent in the KO cells.
-
Off-target effect: If the compound produces a similar effect in both WT and KO cells, it is likely acting through an off-target mechanism.[10]
-
Visualizations
Caption: A general experimental workflow for identifying and mitigating off-target effects.
Caption: Hypothetical signaling pathway illustrating an off-target effect.
References
- 1. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 5. Identification of distant drug off-targets by direct superposition of binding pocket surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale detection of drug off-targets: hypotheses for drug repurposing and understanding side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 11. huabio.com [huabio.com]
- 12. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. licorbio.com [licorbio.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. youtube.com [youtube.com]
- 16. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lumateperone Drug-Drug Interactions in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing potential drug-drug interactions (DDIs) when using Lumateperone in experimental research. Understanding and mitigating these interactions is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Lumateperone?
A1: Lumateperone is extensively metabolized through multiple enzymatic pathways. The main routes include glucuronidation mediated by various UGT isoforms (UGT1A1, 1A4, 2B15), reduction by aldo-keto reductase (AKR) isoforms, and oxidation by Cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from CYP2C8 and CYP1A2.[1][2][3]
Q2: Why is it crucial to consider DDIs in my Lumateperone experiments?
A2: Co-administration of substances that inhibit or induce the enzymes responsible for Lumateperone metabolism can significantly alter its concentration.[2] This can lead to unreliable experimental outcomes, mask true biological effects, or introduce unexpected toxicity. For instance, a potent CYP3A4 inhibitor could dramatically increase Lumateperone exposure, while a strong inducer could decrease it.[2]
Q3: What are the consequences of co-administering a strong CYP3A4 inhibitor with Lumateperone?
A3: Co-administration with a strong CYP3A4 inhibitor (e.g., ketoconazole, itraconazole) can significantly increase the plasma concentration of Lumateperone.[2][4][5] This elevated exposure may increase the risk of adverse effects and should be avoided in experimental designs unless it is the specific variable being studied.[2]
Q4: What happens if Lumateperone is used with a strong CYP3A4 inducer?
A4: Concurrent use with a strong CYP3A4 inducer (e.g., rifampin, carbamazepine) can substantially decrease the plasma concentration and exposure of Lumateperone, potentially reducing its efficacy or intended biological effect in your experiment.[2][4][6]
Q5: Are UGT enzyme interactions also a concern?
A5: Yes. Since UGT enzymes (UGT1A1, 1A4, 2B15) are a primary pathway for Lumateperone metabolism, inhibitors of these enzymes (e.g., valproic acid) can also increase Lumateperone exposure.[1][2][4] It is recommended to avoid co-administration with UGT inhibitors.[4]
Troubleshooting Guide for Experimental Issues
Q: My results show high variability in Lumateperone-treated groups. Could a DDI be the cause?
A: Yes, this is a strong possibility. Inconsistent exposure due to an interacting agent can lead to high variance.
-
Troubleshooting Steps:
-
Review all co-administered agents: Carefully check all compounds, vehicle components, and even media supplements used in your experiment.
-
Check for known interactions: Cross-reference all agents against a database of CYP and UGT inhibitors/inducers (see tables below).
-
Measure Lumateperone concentrations: If possible, perform pharmacokinetic analysis on a subset of samples to confirm if exposure levels are inconsistent.
-
Isolate the variable: Design a follow-up experiment where the suspected interacting agent is removed or replaced with a non-interacting alternative to see if variability decreases.
-
Q: I need to use a known CYP3A4 inhibitor in my experiment. How can I proceed?
A: This requires careful experimental design.
-
Possible Strategies:
-
Dose Adjustment Study: Conduct a preliminary experiment to determine a lower, effective dose of Lumateperone in the presence of the specific inhibitor to achieve the desired target exposure.
-
Alternative Inhibitor: Investigate if an inhibitor of a different, non-interacting pathway could achieve your desired experimental effect.
-
Acknowledge and Report: If no alternative is possible, proceed with the experiment but clearly acknowledge the interaction in your methodology and discussion. Quantify the change in Lumateperone exposure if possible.
-
Q: My in vitro experiment shows unexpected cytotoxicity in the Lumateperone group. Is this a DDI?
A: It could be. An inhibitor may be increasing Lumateperone concentration to toxic levels, or the second compound could have synergistic toxicity.
-
Troubleshooting Steps:
-
Run controls: Test each compound individually at the same concentrations to assess baseline cytotoxicity.
-
Test a concentration matrix: Evaluate a range of concentrations for both Lumateperone and the co-administered agent to identify a non-toxic window.
-
Perform a washout experiment: If applicable, treat cells with the interacting agent first, then wash it out before adding Lumateperone to see if the effect is reversible and time-dependent.
-
Data on Common Enzyme Modulators
For ease of reference, the following tables summarize common inhibitors and inducers for the key enzymes involved in Lumateperone metabolism.
Table 1: Modulators of Cytochrome P450 3A4 (CYP3A4)
| Strength | Inhibitors | Inducers |
| Strong | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin[6][7] | Rifampin, Carbamazepine, Phenytoin, St. John's Wort[6][8] |
| Moderate | Fluconazole, Diltiazem, Verapamil, Erythromycin, Grapefruit juice[6][7][] | Efavirenz, Bosentan |
| Weak | Ciprofloxacin, Amiodarone[7] | Phenobarbital, Glucocorticoids[6] |
Table 2: Modulators of Cytochrome P450 1A2 (CYP1A2)
| Strength | Inhibitors | Inducers |
| Strong | Fluvoxamine, Enoxacin[10] | Tobacco Smoke, Omeprazole[10][11] |
| Moderate | Ciprofloxacin, Cimetidine[10] | Carbamazepine[12] |
| Weak | Paroxetine[11] | Rifampicin[11] |
Table 3: Modulators of UDP-Glucuronosyltransferases (UGTs)
| Enzyme Target | Inhibitors | Inducers |
| UGT1A1 | Atazanavir, Indinavir, Lapatinib, Sorafenib[13][14] | Phenobarbital, Rifampin, Carbamazepine[15] |
| General UGTs | Valproic Acid, Diclofenac, Probenecid | Phenytoin, Tipranavir[15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of DDI Potential with Lumateperone
This protocol outlines a method to determine if a test compound inhibits Lumateperone metabolism in human liver microsomes (HLM).
Objective: To evaluate the IC50 (half-maximal inhibitory concentration) of a test compound on the CYP3A4-mediated metabolism of Lumateperone.
Materials:
-
Human Liver Microsomes (pooled)
-
Lumateperone
-
Test Compound (TC)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a stock solution of Lumateperone (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the Test Compound and Ketoconazole in the appropriate vehicle.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add HLM (final concentration e.g., 0.2-0.5 mg/mL).
-
Add the Test Compound at various concentrations (typically 0.1 to 100 µM) or Ketoconazole. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of Lumateperone (at a concentration near its Km, if known, e.g., 1-5 µM) and the NADPH regenerating system.
-
-
Reaction Quenching:
-
After a fixed time (e.g., 15-30 minutes, within the linear range of metabolism), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Lumateperone or the formation of a specific metabolite.
-
-
Data Interpretation:
-
Calculate the percentage of Lumateperone metabolism relative to the vehicle control for each TC concentration.
-
Plot the percent inhibition versus the log of the TC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Metabolic Pathway and Interaction Points
The following diagram illustrates the primary metabolic pathways of Lumateperone and highlights where inhibitors and inducers can exert their effects, leading to potential DDIs.
Caption: Lumateperone metabolic pathways and points of drug-drug interaction.
Experimental Workflow for DDI Assessment
This workflow provides a logical sequence for researchers to follow when a potential DDI with Lumateperone is suspected or needs to be investigated proactively.
Caption: Decision workflow for assessing and managing potential DDIs.
References
- 1. Lumateperone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lumateperone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caplyta (lumateperone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 7. CYP3A4 - Wikipedia [en.wikipedia.org]
- 8. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 12. youtube.com [youtube.com]
- 13. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Lumateperone's Efficacy in Atypical Antipsychotic Landscape: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the clinical efficacy of lumateperone in comparison to other atypical antipsychotics for the treatment of schizophrenia and bipolar depression. This report synthesizes data from key clinical trials, outlines experimental methodologies, and visualizes associated signaling pathways.
Lumateperone, a novel atypical antipsychotic, has emerged as a promising therapeutic option for schizophrenia and bipolar depression. Its unique pharmacological profile, characterized by simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, distinguishes it from other agents in its class. This guide provides a comprehensive comparison of lumateperone's efficacy against other prominent atypical antipsychotics, supported by experimental data from pivotal clinical trials.
Comparative Efficacy in Schizophrenia
The Positive and Negative Syndrome Scale (PANSS) is a standardized instrument for assessing the severity of symptoms in schizophrenia. A reduction in the PANSS total score is a primary endpoint in most clinical trials for antipsychotics.
Head-to-Head and Placebo-Controlled Trial Data
Data from a head-to-head clinical trial and several placebo-controlled studies are summarized below to compare the efficacy of lumateperone with other atypical antipsychotics in treating schizophrenia. While direct head-to-head trials are limited, comparisons with placebo provide a valuable benchmark for efficacy.
Table 1: Comparison of Lumateperone's Efficacy in Schizophrenia (Change from Baseline in PANSS Total Score)
| Drug | Dosage | Trial Duration | Mean Baseline PANSS Total Score | Change from Baseline (Drug) | Change from Baseline (Placebo) | Placebo-Adjusted Difference | Citation(s) |
| Lumateperone | 42 mg/day | 4 weeks | 88.1 | -13.2 | -7.4 | -5.8 | [1][2] |
| Risperidone (Active Comparator) | 4 mg/day | 4 weeks | 86.1 | -13.4 | -7.4 | -6.0 | [1][2] |
| Aripiprazole | 10 mg/day | 6 weeks | 94.1 | Statistically significant improvement vs. placebo | - | - | [3][4] |
| Aripiprazole | 10, 15, 20 mg/day | 6 weeks | ~94 | Statistically significant improvement vs. placebo for all doses | - | - | [5][6] |
| Brexpiprazole | 4 mg/day | 6 weeks | Not Specified | Statistically significant improvement vs. placebo | - | -6.47 | [7] |
| Cariprazine | 1.5-4.5 mg/day | 6 weeks | Not Specified | Significantly greater reduction vs. placebo (P=0.033) | - | - | [8][9] |
| Olanzapine | 10 mg/day | Not Specified | >24 (BPRS) | Statistically significant improvement vs. placebo | - | - | [10][11] |
Note: Direct comparisons between drugs should be made with caution due to differences in study populations and designs in placebo-controlled trials.
Comparative Efficacy in Bipolar Depression
For bipolar depression, the Montgomery-Åsberg Depression Rating Scale (MADRS) is the standard for assessing the severity of depressive symptoms. A greater reduction in the MADRS total score indicates higher efficacy.
Head-to-Head and Placebo-Controlled Trial Data
A head-to-head trial comparing lumateperone with quetiapine provides direct comparative efficacy data for bipolar II depression.
Table 2: Comparison of Lumateperone's Efficacy in Bipolar Depression (Change from Baseline in MADRS Total Score)
| Drug | Dosage | Trial Duration | Patient Population | Primary Outcome | Citation(s) |
| Lumateperone | 42 mg/day | 6 weeks | Bipolar II Depression | Non-inferior to Quetiapine 300mg in MADRS score reduction | [12][13][14][15] |
| Quetiapine (Active Comparator) | 300 mg/day | 6 weeks | Bipolar II Depression | - | [12][13][14][15] |
| Lumateperone | 42 mg/day | 6 weeks | Bipolar I or II Depression | Significantly greater improvement vs. placebo (LSMD: -4.6) | [16][17] |
| Quetiapine | 300 or 600 mg/day | 8 weeks | Bipolar I or II Depression | Statistically significant improvement vs. placebo | [18][19][20][21] |
Experimental Protocols
The methodologies of the cited clinical trials share common frameworks, which are crucial for interpreting the efficacy data.
Generalized Protocol for Schizophrenia Efficacy Trials
-
Study Design: Randomized, double-blind, placebo-controlled (and in some cases, active-comparator-controlled), multi-center inpatient clinical trial.
-
Patient Population: Adults (typically 18-60 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.
-
Inclusion Criteria: Generally include a PANSS total score of ≥ 70 at screening and baseline, and a Clinical Global Impression–Severity of Illness (CGI-S) score of ≥ 4.[22][23][24]
-
Exclusion Criteria: Often include treatment-resistant schizophrenia, recent substance abuse, and other comorbid mental disorders.[22][24]
-
Dosing and Administration: Oral monotherapy administered once daily for the duration of the trial (typically 4-6 weeks).
-
Primary Efficacy Endpoint: Mean change from baseline in the PANSS total score at the end of the treatment period compared to placebo.[1][23]
-
Secondary Efficacy Endpoints: May include changes in PANSS subscale scores (positive, negative, and general psychopathology) and the CGI-S score.
-
Statistical Analysis: Efficacy analyses are typically performed on the modified intent-to-treat (mITT) population using a mixed-effects model for repeated measures (MMRM) or a last observation carried forward (LOCF) approach.
Generalized Protocol for Bipolar Depression Efficacy Trials
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center outpatient clinical trial.
-
Patient Population: Adults (typically 18-75 years) with a DSM-5 diagnosis of bipolar I or bipolar II disorder experiencing a major depressive episode.
-
Inclusion Criteria: Typically a MADRS total score of ≥ 20-24 and a CGI-S score of ≥ 4 at screening and baseline.[12][13][14][15][25]
-
Dosing and Administration: Oral monotherapy or adjunctive therapy administered once daily for the trial duration (usually 6 weeks).
-
Primary Efficacy Endpoint: Mean change from baseline in the MADRS total score at the end of the treatment period compared to placebo.[17][26]
-
Key Secondary Efficacy Endpoint: Mean change from baseline in the CGI-BP-S total score.[17][26]
Signaling Pathways and Experimental Workflow
The unique mechanism of action of lumateperone and the standardized workflow of clinical trials can be visualized to provide a clearer understanding for research professionals.
References
- 1. caplytahcp.com [caplytahcp.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. A multiple-center, randomized, double-blind, placebo-controlled study of oral aripiprazole for treatment of adolescents with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled, study of the efficacy and safety of aripiprazole 10, 15 or 20 mg/day for the treatment of patients with acute exacerbations of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of aripiprazole in the treatment of multiple symptom domains in patients with acute schizophrenia: a pooled analysis of data from the pivotal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter, randomized, double-blind, controlled phase 3 trial of fixed-dose brexpiprazole for the treatment of adults with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cariprazine in the treatment of schizophrenia: a proof-of-concept...: Ingenta Connect [ingentaconnect.com]
- 9. Cariprazine in the treatment of schizophrenia: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Impact of Lumateperone compared to Quetiapine on MADRS in Indian patients with Bipolar II depression: A post-hoc analysis of a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Lumateperone compared to Quetiapine in Indian patients with Bipolar II depression: A subgroup analysis based on disease duration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antipsychotic Effective for Bipolar Depression in Phase 3 Trial [medscape.com]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Efficacy of quetiapine monotherapy in bipolar I and II depression: a double-blind, placebo-controlled study (the BOLDER II study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized, double-blind, placebo-controlled trial of quetiapine in the treatment of bipolar I or II depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. psychrights.org [psychrights.org]
- 22. Lumateperone for Schizophrenia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. caplytahcp.com [caplytahcp.com]
Validating Lumateperone's Therapeutic Targets: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lumateperone's in vivo performance against other alternatives, supported by experimental data from preclinical and clinical studies. The focus is on the validation of its therapeutic targets and its efficacy and safety profile in the treatment of schizophrenia.
Introduction to Lumateperone and its Therapeutic Targets
Lumateperone (Caplyta) is a novel second-generation antipsychotic with a unique pharmacological profile. It simultaneously modulates three key neurotransmitter systems implicated in schizophrenia: serotonin, dopamine, and glutamate. Its primary therapeutic targets are:
-
Serotonin 5-HT2A Receptors: Lumateperone is a potent antagonist at these receptors.
-
Dopamine D2 Receptors: It acts as a presynaptic partial agonist and a postsynaptic antagonist.
-
Dopamine D1 Receptors: Lumateperone indirectly modulates glutamate neurotransmission through a D1 receptor-dependent mechanism.
-
Serotonin Transporter (SERT): It inhibits serotonin reuptake, contributing to its potential antidepressant effects.
This multi-target engagement is hypothesized to contribute to its antipsychotic efficacy with a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.
Comparative In Vivo Efficacy
The efficacy of Lumateperone has been evaluated in several randomized, double-blind, placebo-controlled clinical trials in patients with acute exacerbation of schizophrenia. The primary measure of efficacy in these studies is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
Table 1: Comparison of Efficacy in Phase 3 Clinical Trials (4-Week Studies)
| Treatment Group | Mean Baseline PANSS Total Score | Mean Change from Baseline in PANSS Total Score | Placebo-Subtracted Difference |
| Study 1 (NCT01499563) | |||
| Lumateperone 42 mg | 88.1 | -13.2 | -5.8 |
| Risperidone 4 mg | 86.1 | -13.4 | -6.0 |
| Placebo | 86.3 | -7.4 | N/A |
| Study 2 (NCT02282761) | |||
| Lumateperone 42 mg | 90.0 | -14.5 | -4.2 |
| Placebo | 89.0 | -10.3 | N/A |
Data compiled from multiple sources.
In two pivotal Phase 3 studies, Lumateperone 42 mg demonstrated a statistically significant improvement in PANSS total scores compared to placebo. Notably, in a head-to-head comparison with Risperidone (an established atypical antipsychotic), Lumateperone 42 mg showed comparable efficacy in reducing the symptoms of schizophrenia.
Comparative In Vivo Safety and Tolerability
A key differentiator for Lumateperone is its safety and tolerability profile. The following table summarizes key safety findings from pooled analyses of clinical trials.
Table 2: Comparison of Key Safety and Tolerability Parameters
| Adverse Event/Parameter | Lumateperone 42 mg | Risperidone 4 mg | Placebo |
| Extrapyramidal Symptoms (EPS)-Related TEAEs | 0.5% | 4.7% | 0.5% |
| Somnolence/Sedation | 24.1% | 26.0% | 10.0% |
| Dry Mouth | 5.0% | Not Reported | 2.2% |
| Mean Change in Weight (kg) | +1.6 | +2.6 | +1.3 |
| Clinically Significant Weight Gain (≥7%) | Similar to Placebo | Higher than Placebo | - |
| Mean Change in Prolactin | Statistically significantly lower than Risperidone | - | - |
| Mean Change in Total Cholesterol | Significant decrease from baseline | - | - |
TEAEs: Treatment-Emergent Adverse Events. Data compiled from multiple sources.
Lumateperone was generally well-tolerated, with rates of EPS similar to placebo and significantly lower than Risperidone. While somnolence and sedation were the most common treatment-emergent adverse events, the discontinuation rate due to adverse events for Lumateperone was comparable to placebo and lower than for Risperidone. Furthermore, Lumateperone demonstrated a favorable metabolic profile, with minimal impact on weight gain and beneficial effects on cholesterol levels compared to baseline.
Experimental Protocols
In Vivo Validation in Preclinical Models
Objective: To characterize the antipsychotic-like and safety profile of Lumateperone in established animal models.
Methodology:
-
Animal Model: Male Swiss Webster mice.
-
Pharmacological Challenge:
-
Psychosis Model: Administration of a psychostimulant such as phencyclidine (PCP) or a serotonin agonist like 2,5-dimethoxy-4-iodoamphetamine (DOI) to induce behaviors analogous to positive symptoms of schizophrenia (e.g., hyperlocomotion, head-twitch response).
-
Catalepsy Model (for EPS liability): Assessment of the induction of catalepsy (a state of immobility) as a predictor of extrapyramidal side effects.
-
-
Intervention: Oral administration of Lumateperone at various doses.
-
Behavioral Assessment:
-
Locomotor Activity: Measured using automated activity chambers to assess the reversal of psychostimulant-induced hyperlocomotion.
-
Head-Twitch Response: Quantification of the number of head twitches following DOI administration to assess 5-HT2A receptor antagonism.
-
Catalepsy: Measurement of the time an animal remains in an externally imposed posture.
-
-
Outcome Measures: Dose-dependent inhibition of psychostimulant-induced behaviors and the absence of catalepsy at therapeutically relevant doses.
Phase 3 Randomized Controlled Trial in Schizophrenia
Objective: To evaluate the efficacy and safety of Lumateperone compared to placebo and an active comparator in patients with an acute exacerbation of schizophrenia.
Methodology (based on NCT01499563 and NCT02282761):
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, inpatient clinical trial.
-
Patient Population: Adults (18-60 years) with a diagnosis of schizophrenia (DSM-5 criteria) experiencing an acute exacerbation of psychosis.
-
Interventions:
-
Randomization to receive once-daily oral doses of:
-
Lumateperone (e.g., 42 mg)
-
Risperidone (e.g., 4 mg, as an active control for assay sensitivity)
-
Placebo
-
-
Treatment duration of 4 weeks.
-
-
Primary Efficacy Endpoint: Mean change from baseline to day 28 in the PANSS total score.
-
Key Secondary Efficacy Endpoint: Mean change from baseline in the Clinical Global Impression–Severity of Illness (CGI-S) score.
-
Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including metabolic and endocrine markers). Assessment of movement disorders using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
Visualizations
A Comparative Analysis of Risperidone and Lumateperone for the Treatment of Negative Symptoms in Schizophrenia
An important note on the requested comparison: Initial searches for "Metrenperone" did not yield any relevant scientific literature, suggesting it may be a lesser-known or possibly misspelled compound. Consequently, this guide provides a comparative study of Risperidone and a novel antipsychotic, Lumateperone, for which there is a growing body of research regarding its effects on the negative symptoms of schizophrenia. This comparison is intended to serve as a comprehensive example of the requested guide for researchers, scientists, and drug development professionals.
Executive Summary
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While many antipsychotics effectively target positive symptoms, the management of negative symptoms—such as alogia, anhedonia, and avolition—remains a significant therapeutic challenge. This guide provides a detailed comparative analysis of Risperidone, a widely used second-generation antipsychotic, and Lumateperone, a newer agent with a distinct pharmacological profile, in their efficacy against the negative symptoms of schizophrenia. The analysis is based on a review of their mechanisms of action, receptor binding profiles, and available clinical trial data.
Data Presentation
Table 1: Comparative Receptor Binding Profiles of Risperidone and Lumateperone
| Receptor | Risperidone (Ki, nM) | Lumateperone (Ki, nM) |
| Dopamine D2 | 3.13 - 3.2[1][2] | 32[3][4] |
| Serotonin 5-HT2A | 0.16 - 0.2[1][2] | 0.54[3][4] |
| Serotonin Transporter (SERT) | - | 33 - 62[3][5] |
| Dopamine D1 | 240[1] | 52[3][5] |
| Histamine H1 | 2.23 - 20[1][2] | >1000[3] |
| Alpha-1 Adrenergic | 0.8[2] | 73[3] |
| Alpha-2 Adrenergic | 7.54[2] | - |
| Muscarinic M1 | >10,000[1] | >1000[3] |
Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Summary of Clinical Trial Data on Negative Symptoms
| Drug | Study Design | Primary Outcome Measure for Negative Symptoms | Key Findings on Negative Symptoms |
| Risperidone | Meta-analysis of 6 double-blind trials vs. active controls (haloperidol, perphenazine, zuclopenthixol) | ≥20% reduction in PANSS negative subscale score | Risperidone (4-8 mg/day) showed a significantly higher response rate on negative symptoms compared to controls (p < 0.004)[6]. |
| Risperidone | Randomized clinical trial vs. Haloperidol | Change in Brief Psychiatric Report Scale (BPRS) scores | Both drugs were effective in treating negative symptoms, with improvements starting in the second week of treatment[7]. |
| Lumateperone | 4-week, randomized, placebo-controlled trial (NCT01499563) | Change from baseline in PANSS total and subscale scores | Lumateperone (60mg) showed improvement in negative symptoms, although not statistically significant in the primary analysis[8]. A post-hoc analysis suggested greater improvement in patients with prominent negative symptoms at baseline[9]. |
| Lumateperone | 4-week, randomized, placebo- and active-controlled (Risperidone) trial | Change from baseline in PANSS total score | Lumateperone (42mg) demonstrated comparable efficacy to Risperidone (4mg) in reducing overall schizophrenia symptoms[5][9]. |
Experimental Protocols
Assessment of Negative Symptoms in Clinical Trials
The primary instrument used for assessing the severity of negative symptoms in the cited clinical trials is the Positive and Negative Syndrome Scale (PANSS) .[10][11][12] The PANSS is a 30-item scale that evaluates symptoms on a 7-point Likert scale, ranging from 1 (absent) to 7 (extreme).[13] The negative symptom subscale of the PANSS includes the following seven items:
-
N1: Blunted affect
-
N2: Emotional withdrawal
-
N3: Poor rapport
-
N4: Passive/apathetic social withdrawal
-
N5: Difficulty in abstract thinking
-
N6: Lack of spontaneity and flow of conversation
-
N7: Stereotyped thinking
General Clinical Trial Methodology:
Most clinical trials evaluating the efficacy of antipsychotics on negative symptoms follow a similar structure:
-
Patient Population: Adult patients with a confirmed diagnosis of schizophrenia according to DSM criteria, exhibiting a certain threshold of negative symptom severity at baseline, often measured by the PANSS negative subscale score.
-
Study Design: Randomized, double-blind, placebo- and/or active-controlled trials are the gold standard.
-
Treatment Duration: Typically ranges from 4 to 8 weeks for acute treatment studies.
-
Outcome Measures: The primary efficacy endpoint is often the change from baseline in the PANSS total score or the negative symptom subscale score. Secondary outcomes may include other symptom scales, functional assessments, and safety and tolerability measures.
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathway of Risperidone's action on dopamine and serotonin receptors.
Caption: Multifaceted mechanism of Lumateperone involving dopamine, serotonin, and SERT.
Experimental Workflow
Caption: General workflow of a randomized controlled trial for negative symptoms in schizophrenia.
Discussion and Conclusion
Risperidone exerts its therapeutic effects primarily through potent antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][14][15][16] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[14][17] The blockade of 5-HT2A receptors in the mesocortical pathway is believed to increase dopamine release, which may alleviate negative symptoms.[14]
Lumateperone presents a more complex mechanism of action. It is a potent 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, and a serotonin reuptake inhibitor.[3][4][5][18][19][20] Its 60-fold higher affinity for 5-HT2A receptors over D2 receptors is a distinguishing feature.[9][18] This unique profile allows for a lower D2 receptor occupancy to achieve antipsychotic effects, which is hypothesized to contribute to its favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.[18][21] The inhibition of the serotonin transporter (SERT) is a mechanism shared with many antidepressants and may contribute to its potential efficacy against negative symptoms and depressive symptoms in schizophrenia.[19]
Comparative Efficacy: While direct, large-scale, head-to-head trials focusing specifically on negative symptoms are still emerging, the available data suggests that both Risperidone and Lumateperone have the potential to improve negative symptoms in patients with schizophrenia. Risperidone has a longer history of use and a more established evidence base for its efficacy in this domain.[6][7] Lumateperone, as a newer agent, shows promise, particularly in patients with prominent negative symptoms at baseline, and its unique mechanism of action may offer an alternative therapeutic strategy.[8][9]
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone in the treatment of negative symptoms of schizophrenia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Effectiveness of Risperidone on Negative Symptoms of Schizophrenia in Comparison with Haloperidol: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 11. The PANSS and other scales [panss.org]
- 12. grokipedia.com [grokipedia.com]
- 13. nationalepinet.org [nationalepinet.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 16. britannica.com [britannica.com]
- 17. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 18. Lumateperone - Wikipedia [en.wikipedia.org]
- 19. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lumateperone: Cross-Validation of In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data for Lumateperone, a novel antipsychotic agent. By objectively presenting its performance and detailing the methodologies of key experiments, this document aims to be a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Executive Summary
Lumateperone exhibits a unique pharmacological profile characterized by a high affinity for serotonin 5-HT2A receptors and a moderate affinity for dopamine D2 receptors. This profile, observed in in vitro binding assays, is hypothesized to contribute to its antipsychotic efficacy with a favorable side-effect profile. In vivo studies, including Positron Emission Tomography (PET) imaging and large-scale clinical trials, have provided further insights into its mechanism of action and clinical utility in treating schizophrenia and bipolar depression. This guide cross-validates these findings, bridging the gap between preclinical observations and clinical outcomes.
Data Presentation: In Vitro vs. In Vivo Quantitative Data
Table 1: Receptor Binding Affinity (In Vitro) vs. Receptor Occupancy (In Vivo)
| Target | In Vitro Binding Affinity (Ki, nM) | In Vivo Receptor Occupancy (Dose) |
| Serotonin 5-HT2A Receptor | 0.54[1][2] | >80% (10 mg)[1] |
| Dopamine D2 Receptor | 32[2][3] | ~12% (10 mg), ~39% (40 mg), ~40% (42 mg daily)[4][5] |
| Dopamine D1 Receptor | 52[2] | Not extensively reported |
| Serotonin Transporter (SERT) | 33[2] | 8% - 33% (40 mg)[1] |
| Dopamine D4 Receptor | 39.7 - 104 | Not extensively reported |
| α1b Adrenergic Receptor | 36.9 | Not extensively reported |
Table 2: Clinical Efficacy in Schizophrenia (In Vivo)
| Study Phase | Treatment Group | Change from Baseline in PANSS Total Score | Reference |
| Phase 3 (4 weeks) | Lumateperone 42 mg | Statistically significant improvement vs. placebo | [6] |
| Pooled Analysis | Lumateperone 42 mg | NNT vs. placebo for ≥20% PANSS improvement: 9 | [7] |
Table 3: Clinical Efficacy in Bipolar Depression (In Vivo)
| Study Phase | Treatment Group | Change from Baseline in MADRS Total Score | Reference |
| Phase 3 (6 weeks) | Lumateperone 42 mg (monotherapy) | -16.7 (vs. -12.1 for placebo) | [8] |
| Phase 3 (6 weeks) | Lumateperone 42 mg (adjunctive with lithium or valproate) | -16.9 (vs. -14.5 for placebo) | [8] |
Experimental Protocols
In Vitro: Radioligand Binding Assay
This assay is employed to determine the binding affinity of Lumateperone to various neuroreceptors.
-
Membrane Preparation : Membranes are prepared from cells expressing the target receptor.
-
Incubation : The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of Lumateperone.
-
Separation : The bound radioligand is separated from the unbound radioligand via filtration.
-
Detection : The radioactivity of the bound radioligand is measured using a scintillation counter.
-
Data Analysis : The concentration of Lumateperone that inhibits 50% of the radioligand binding (IC50) is determined. This value is then used to calculate the binding affinity (Ki).
In Vitro: Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a drug.
-
Cell Culture : Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane until they form a monolayer that mimics the intestinal barrier.
-
Compound Application : Lumateperone is added to the apical (top) side of the monolayer.
-
Sampling : Samples are taken from the basolateral (bottom) side at various time points.
-
Quantification : The concentration of Lumateperone in the samples is measured, typically using LC-MS/MS.
-
Permeability Calculation : The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
In Vivo: Positron Emission Tomography (PET) Imaging for D2 Receptor Occupancy
PET imaging is utilized to measure the extent to which Lumateperone binds to dopamine D2 receptors in the living brain.
-
Radiotracer Administration : A radiotracer that binds to D2 receptors, such as [11C]raclopride, is injected into the subject.
-
PET Scan : The subject undergoes a PET scan to measure the baseline binding of the radiotracer.
-
Lumateperone Administration : The subject is then treated with Lumateperone.
-
Post-Dose PET Scan : A second PET scan is performed to measure the displacement of the radiotracer by Lumateperone.
-
Occupancy Calculation : The difference in radiotracer binding between the baseline and post-dose scans is used to calculate the percentage of D2 receptors occupied by Lumateperone.
In Vivo: Clinical Trials for Schizophrenia and Bipolar Depression
Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new drugs.
-
Patient Recruitment : Patients diagnosed with schizophrenia or bipolar depression according to DSM-5 criteria are enrolled.
-
Randomization : Patients are randomly assigned to receive either Lumateperone or a placebo.
-
Treatment Period : Patients receive the assigned treatment for a specified duration (e.g., 4-6 weeks).
-
Efficacy Assessment : Clinical symptoms are assessed at baseline and at various time points throughout the study using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia and the Montgomery-Åsberg Depression Rating Scale (MADRS) for bipolar depression.
-
Safety Monitoring : Adverse events, vital signs, and laboratory parameters are monitored throughout the trial.
-
Statistical Analysis : The change in symptom scores from baseline is compared between the Lumateperone and placebo groups to determine the drug's efficacy.
Visualizations
Caption: Signaling pathway of Lumateperone.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. Lumateperone (ITI−007) in the Treatment of Bipolar Depression: Results from a Randomized Clinical Trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. caplytahcp.com [caplytahcp.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. caplytahcp.com [caplytahcp.com]
A Head-to-Head Comparison of the Side Effect Profiles of Lumateperone and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the side effect profiles of two atypical antipsychotics, lumateperone and aripiprazole. The information is compiled from clinical trial data to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Executive Summary
Lumateperone and aripiprazole are both atypical antipsychotics with distinct pharmacological profiles that influence their respective side effect profiles. Lumateperone is characterized by a favorable metabolic and extrapyramidal symptom (EPS) profile, with somnolence and nausea being the most commonly reported adverse events in clinical trials. Aripiprazole, a dopamine D2 partial agonist, is associated with a lower risk of metabolic side effects compared to some other second-generation antipsychotics, but it carries a notable risk of akathisia. Direct head-to-head clinical trial data is limited, necessitating a comparison based on data from separate clinical trials.
Pharmacological Profile: A Mechanistic Overview of Side Effects
The differing side effect profiles of lumateperone and aripiprazole can be largely attributed to their unique receptor binding affinities.
Lumateperone exhibits a high affinity for serotonin 5-HT2A receptors, moderate affinity for dopamine D2 receptors, and low affinity for histamine H1 and muscarinic receptors.[1] Its mechanism involves potent 5-HT2A receptor antagonism, presynaptic partial agonism and postsynaptic antagonism at D2 receptors, and inhibition of the serotonin transporter.[2] This profile contributes to its lower incidence of extrapyramidal symptoms, as it avoids high D2 receptor blockade in the striatum.[1][3] The low affinity for H1 and muscarinic receptors is associated with a minimal risk of weight gain, sedation, and anticholinergic side effects.[4]
Aripiprazole functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[5] Its partial agonism at D2 receptors is thought to stabilize the dopamine system, reducing the risk of both hyperdopaminergic and hypodopaminergic side effects. However, this mechanism is also linked to a higher incidence of akathisia. Aripiprazole has a low propensity for weight gain and metabolic disturbances compared to some other atypical antipsychotics.[6][7]
Quantitative Analysis of Side Effect Profiles
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for lumateperone and aripiprazole based on data from their respective clinical trials. It is important to note that these data are not from direct head-to-head comparative trials and should be interpreted with caution.
Table 1: Incidence of Common Treatment-Emergent Adverse Events with Lumateperone (42 mg/day) in a 6-Week Placebo-Controlled Trial in Patients with Bipolar Depression [8]
| Adverse Event | Lumateperone (n=188) | Placebo (n=189) |
| Somnolence | 8.5% | 1.1% |
| Nausea | 6.4% | 2.1% |
| Headache | >5% | >5% |
| Dry Mouth | >5% | >5% |
| Dizziness | >5% | >5% |
Table 2: Incidence of Common Treatment-Emergent Adverse Events with Aripiprazole in Placebo-Controlled Trials in Adults with Schizophrenia and Bipolar Disorder
| Adverse Event | Aripiprazole | Placebo |
| Akathisia | 8% | 4% |
| Headache | 15% | 12% |
| Insomnia | 18% | 14% |
| Nausea | 11% | 8% |
| Vomiting | 8% | 6% |
| Constipation | 8% | 6% |
| Anxiety | 7% | 5% |
| Somnolence | 6% | 4% |
| Weight Gain | 6% | 2% |
Key Side Effect Categories: A Deeper Dive
Extrapyramidal Symptoms (EPS)
Lumateperone has demonstrated a low incidence of EPS, comparable to placebo in clinical trials.[3][8] In a pooled analysis of short-term studies, the rate of EPS-related TEAEs for lumateperone 42 mg was 3.0%, similar to placebo (3.2%) and lower than risperidone (6.3%).[9] The most common EPS-related event with lumateperone was akathisia, which occurred at a lower rate than with placebo.[9]
Aripiprazole is associated with a higher incidence of akathisia compared to placebo.[3] While the overall rates of other extrapyramidal symptoms are generally low, akathisia remains a notable side effect that can impact treatment adherence.
Metabolic Side Effects
Lumateperone has shown a favorable metabolic profile with minimal impact on weight, glucose, and lipids in clinical trials.[4][10] Studies have indicated a low risk for weight gain and metabolic disturbances.[11]
Aripiprazole is considered to have a low risk for metabolic side effects compared to many other second-generation antipsychotics.[7][12][13] However, some weight gain can occur, and monitoring of metabolic parameters is still recommended.[7]
Other Common Side Effects
Lumateperone : The most frequently reported side effects are somnolence and nausea.[8] Dry mouth and dizziness have also been observed.
Aripiprazole : Besides akathisia, other common side effects include headache, insomnia, anxiety, nausea, and vomiting.
Experimental Protocols
The assessment of side effects in clinical trials for both lumateperone and aripiprazole follows standardized methodologies to ensure robust and comparable data.
Assessment of Extrapyramidal Symptoms
The evaluation of EPS is a critical component of antipsychotic clinical trials. Standardized rating scales are used to quantify the severity of these movement disorders.
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess for tardive dyskinesia, characterized by involuntary, repetitive body movements.
-
Barnes Akathisia Rating Scale (BARS): Specifically designed to measure the severity of drug-induced akathisia, a state of motor restlessness.
-
Simpson-Angus Scale (SAS): Employed to evaluate parkinsonian symptoms such as tremor, rigidity, and bradykinesia.
Lumateperone Clinical Trial Methodology
Phase 3 clinical trials for lumateperone in indications such as schizophrenia and bipolar depression have typically been randomized, double-blind, and placebo-controlled.[2][8]
-
Patient Population: Adults diagnosed with the target indication (e.g., schizophrenia, bipolar I or II disorder experiencing a major depressive episode).
-
Dosing: Fixed-dose designs are common, with lumateperone 42 mg administered once daily.
-
Duration: Short-term efficacy and safety are often assessed over a period of 4 to 6 weeks.[2][8]
-
Safety Assessments: Include monitoring of treatment-emergent adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including metabolic profiles). Standardized scales for EPS (AIMS, BARS, SAS) are utilized.
Aripiprazole Clinical Trial Methodology
Pivotal trials for aripiprazole have also been conducted as randomized, double-blind, placebo-controlled studies.[6][14][15]
-
Patient Population: Adults and, in some studies, adolescents with schizophrenia or bipolar I disorder.[14]
-
Dosing: Both fixed-dose and flexible-dose designs have been used, with a typical dose range of 10-30 mg/day.[6][14]
-
Duration: Acute efficacy and safety are typically evaluated over 4 to 6 weeks.
-
Safety Assessments: Comprehensive safety monitoring includes the collection of adverse events, physical examinations, vital signs, weight, ECGs, and laboratory tests. EPS are systematically assessed using the AIMS, BARS, and SAS.
Visualizing Pharmacodynamics and Clinical Trial Workflow
Receptor Binding Profiles
Caption: Receptor binding profiles of Lumateperone and Aripiprazole.
Clinical Trial Workflow for Side Effect Assessment
Caption: Generalized workflow for assessing side effects in antipsychotic clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usmedicine.com [usmedicine.com]
- 5. droracle.ai [droracle.ai]
- 6. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pearls for the monitoring and treatment of antipsychotic induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thecarlatreport.com [thecarlatreport.com]
- 12. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences [mdpi.com]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. psychiatrist.com [psychiatrist.com]
The Crucial Role of 5-HT2A Receptor Antagonism in Lumateperone's Mechanism: A Comparative Analysis
A deep dive into the experimental data that validates the significance of 5-HT2A receptor antagonism in the unique pharmacological profile of Lumateperone, offering a comparative perspective against other antipsychotic agents.
Lumateperone is a novel second-generation antipsychotic that has garnered significant attention for its distinct mechanism of action, which is largely defined by its potent antagonism of the serotonin 2A (5-HT2A) receptor. This guide provides a comprehensive comparison of Lumateperone with other antipsychotics, focusing on the experimental evidence that substantiates the critical role of 5-HT2A receptor antagonism in its therapeutic effects and favorable side-effect profile.
Unveiling the Mechanism: A Tripartite Approach
Lumateperone's therapeutic efficacy is not solely reliant on its interaction with a single receptor but rather on a synergistic modulation of three key neurotransmitter systems: serotonin, dopamine, and glutamate.[1][2] However, its exceptionally high affinity for the 5-HT2A receptor is a cornerstone of its pharmacological identity.[3][4] Lumateperone exhibits a 60-fold higher affinity for 5-HT2A receptors compared to dopamine D2 receptors, a ratio that distinguishes it from many other atypical antipsychotics.[5][6] This preferential binding is believed to be a key factor in its low incidence of extrapyramidal symptoms (EPS), a common and often debilitating side effect of antipsychotic medications.[2][6]
The antagonism of 5-HT2A receptors by Lumateperone is thought to indirectly modulate dopamine signaling in the brain, contributing to its antipsychotic effects without the need for high levels of D2 receptor blockade that are typically associated with motor side effects.[3][5] Furthermore, this potent 5-HT2A antagonism, in conjunction with its inhibition of the serotonin transporter (SERT), may contribute to its observed antidepressant effects and efficacy against the negative symptoms of schizophrenia.[1][6]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Lumateperone and other commonly used antipsychotic drugs for the 5-HT2A and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity.
| Drug | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ratio |
| Lumateperone | 0.52 - 10 [3][4][7] | 19.2 - 32 [3][4][7] | ~0.16 - 0.31 |
| Risperidone | 0.12 - 0.5 | 1.5 - 6.2 | ~0.08 - 0.2 |
| Olanzapine | 1.1 - 4.2 | 11 - 31 | ~0.1 - 0.14 |
| Clozapine | 1.3 - 5.7 | 120 - 250 | ~0.01 - 0.02 |
| Aripiprazole | 3.4 | 0.34 | ~10 |
| Haloperidol | 3.5 - 25 | 0.5 - 2.1 | ~1.67 - 5 |
Data compiled from multiple sources. Ranges reflect variability across different studies and experimental conditions.
In Vivo Receptor Occupancy: Insights from PET Imaging
Positron Emission Tomography (PET) studies in humans provide valuable in vivo data on how drugs interact with their targets in the brain. Studies with Lumateperone have demonstrated high occupancy of cortical 5-HT2A receptors even at low, clinically effective doses.[8][9] This high level of 5-HT2A receptor engagement at therapeutic concentrations further supports the significance of this target in Lumateperone's clinical profile.
| Drug | 5-HT2A Receptor Occupancy | D2 Receptor Occupancy |
| Lumateperone | >80% at 10 mg [8][9] | <40% at steady state (42 mg) [5] |
| Risperidone | High (>80%) | High (60-80%) |
| Olanzapine | High (>80%) | High (60-80%) |
Experimental Protocols
The validation of Lumateperone's 5-HT2A antagonism relies on a variety of established experimental methodologies.
Radioligand Binding Assays
These in vitro assays are fundamental for determining the binding affinity of a drug to a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., Lumateperone) for the 5-HT2A receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared. This is often achieved by transfecting a cell line (e.g., CHO-K1 or HEK293) with the gene encoding the receptor.[10]
-
Radioligand Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI) that is known to bind specifically to the 5-HT2A receptor.[11][12]
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, or inhibition constant, is then derived from the IC50 value, providing a measure of the drug's binding affinity.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique used to visualize and quantify receptor occupancy in the living brain.
Objective: To determine the percentage of 5-HT2A receptors occupied by Lumateperone at a given dose in human subjects.
Methodology:
-
Radiotracer Administration: A radiotracer that binds specifically to the 5-HT2A receptor (e.g., [11C]MDL 100,907 or [18F]setoperone) is administered intravenously to the subject.[13][14]
-
PET Scanning: The subject's head is placed in a PET scanner, which detects the gamma rays emitted by the decaying radioisotope. This allows for the creation of a 3D image of the radiotracer distribution in the brain.
-
Baseline Scan: A baseline PET scan is performed before the administration of the test drug to measure the baseline density of available 5-HT2A receptors.
-
Drug Administration and Follow-up Scan: The subject is then administered a dose of the test drug (e.g., Lumateperone). After a sufficient time for the drug to reach the brain and bind to the receptors, a second PET scan is performed.
-
Data Analysis: The images from the baseline and post-drug scans are compared to calculate the reduction in radiotracer binding. This reduction is used to determine the percentage of 5-HT2A receptors that are occupied by the test drug.[6]
Animal Models of Antipsychotic Efficacy and Side Effects
Preclinical animal models are crucial for evaluating the potential therapeutic effects and side-effect profiles of new drugs.
1. Models of Antipsychotic Efficacy:
-
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Psychotomimetic drugs (e.g., amphetamine) disrupt PPI, and effective antipsychotics can reverse this disruption.[2][15]
-
Conditioned Avoidance Response (CAR): This model evaluates a drug's ability to suppress a learned avoidance behavior without producing sedation. Antipsychotics are effective in suppressing this response.[2]
2. Models for Extrapyramidal Side Effects (EPS):
-
Catalepsy Test: This test measures the induction of a state of immobility and failure to correct an externally imposed posture, which is a predictor of Parkinsonian-like side effects in humans. The time a rodent remains in an unnatural posture (e.g., with its forepaws on a raised bar) is measured.[16]
Visualizing the Mechanisms
5-HT2A Receptor Signaling Pathway
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parametric PET imaging of 5HT2A receptor distribution with 18F-setoperone in the normal human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Impact of Lumateperone and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic effects of two antipsychotic medications: Lumateperone, a newer agent with a unique receptor profile, and Olanzapine, a widely prescribed second-generation antipsychotic. The information presented is based on a comprehensive review of clinical trial data and scientific literature, with a focus on quantitative metabolic outcomes, the underlying experimental methodologies, and the associated cellular signaling pathways.
Executive Summary
Lumateperone is consistently associated with a more favorable metabolic profile compared to Olanzapine. Clinical data indicate that Lumateperone has a minimal impact on weight gain, glucose metabolism, and lipid profiles, often comparable to placebo. In contrast, Olanzapine is well-documented to induce significant weight gain, dyslipidemia, and insulin resistance, thereby increasing the risk for metabolic syndrome. These differences are likely attributable to their distinct receptor binding profiles. Lumateperone exhibits low affinity for histamine H1 and serotonin 5-HT2C receptors, which are strongly implicated in appetite stimulation and weight gain, while Olanzapine has a high affinity for these receptors.
Quantitative Data Comparison
The following tables summarize the metabolic changes observed in clinical trials of Lumateperone and Olanzapine. It is important to note that direct head-to-head comparative trials are limited, and the data presented are from separate studies.
Table 1: Change in Body Weight
| Medication | Study Duration | Mean Weight Change | Comparator | Reference |
| Lumateperone | 6 Weeks (Monotherapy) | +0.1 lbs | Placebo: +0.4 lbs | [1] |
| 6 Weeks (Adjunctive) | 0.0 lbs | Placebo: +0.5 lbs | [1] | |
| 1 Year (Switched from SOC) | -2.1 kg | Baseline (Prior SOC) | [2] | |
| Olanzapine | 12 Weeks | +5.4 kg | Baseline | [3] |
| 1 Year | Not specified | Risperidone | [4] | |
| Meta-analysis (>13 weeks) | +11.35 kg | Baseline | [5] |
Table 2: Changes in Lipid Profile
| Medication | Parameter | Study Duration | Mean Change | Comparator | Reference |
| Lumateperone | Total Cholesterol | 6 Weeks (Monotherapy) | -0.6 mg/dL | Placebo: -1.1 mg/dL | [1] |
| 6 Weeks (Adjunctive) | -6.5 mg/dL | Placebo: -0.7 mg/dL | [1] | ||
| LDL Cholesterol | 6 Weeks (Monotherapy) | -0.7 mg/dL | Placebo: -0.6 mg/dL | [1] | |
| 6 Weeks (Adjunctive) | -5.9 mg/dL | Placebo: -0.6 mg/dL | [1] | ||
| Triglycerides | 6 Weeks (Monotherapy) | -1.4 mg/dL | Placebo: -4.0 mg/dL | [1] | |
| 6 Weeks (Adjunctive) | -1.6 mg/dL | Placebo: -1.2 mg/dL | [1] | ||
| Olanzapine | Total Cholesterol | 1 Year | +30.7 mg/dL | Risperidone: +7.2 mg/dL | [4] |
| Triglycerides | 12 Weeks | +60 mg/dL | Baseline | [3] | |
| 1 Year | +104.8 mg/dL | Risperidone: +31.7 mg/dL | [4] |
Table 3: Changes in Glucose Metabolism
| Medication | Parameter | Study Duration | Mean Change | Comparator | Reference |
| Lumateperone | Glucose | 6 Weeks (Monotherapy) | +0.1 mg/dL | Placebo: 0.0 mg/dL | [1] |
| 6 Weeks (Adjunctive) | +1.2 mg/dL | Placebo: +0.8 mg/dL | [1] | ||
| Insulin | 6 Weeks (Monotherapy) | -0.8 mIU/L | Placebo: +0.6 mIU/L | [1] | |
| 6 Weeks (Adjunctive) | +3.5 mIU/L | Placebo: +0.4 mIU/L | [1] | ||
| Olanzapine | Glucose | 1 Year | +10.8 mg/dL | Risperidone: +0.74 mg/dL | [4] |
Experimental Protocols
The data presented above were primarily obtained from randomized, controlled clinical trials. The following outlines the general methodologies employed in these studies for assessing metabolic parameters.
1. Anthropometric Measurements:
-
Body Weight: Measured at baseline and at regular intervals throughout the study using a calibrated scale. Patients are typically weighed in light clothing without shoes.
-
Body Mass Index (BMI): Calculated as weight in kilograms divided by the square of height in meters ( kg/m ²).
-
Waist Circumference: Measured at the level of the umbilicus at baseline and at specified follow-up visits to assess central adiposity.[6]
2. Blood Sample Collection and Analysis:
-
Fasting State: Patients are required to fast for a specified period (typically 8-12 hours) before blood collection for lipid and glucose measurements.
-
Lipid Profile: Venous blood samples are collected and analyzed for total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides using standard enzymatic colorimetric methods.
-
Glucose and Insulin: Fasting plasma glucose is measured using the glucose oxidase method. Fasting serum insulin is typically measured by radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Insulin Resistance: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is often calculated using the formula: (fasting insulin [μU/mL] x fasting glucose [mmol/L]) / 22.5.[7]
3. Study Design and Conduct:
-
Randomization and Blinding: Participants are randomly assigned to treatment groups (e.g., Lumateperone, Olanzapine, or placebo) in a double-blind fashion, where neither the patient nor the investigator knows the assigned treatment.
-
Standardized Assessments: All metabolic assessments are performed at prespecified time points (e.g., baseline, week 4, week 8, week 12, and end of study) to ensure consistency.
-
Data Analysis: Statistical methods such as analysis of covariance (ANCOVA) are used to compare the changes in metabolic parameters from baseline between treatment groups, often adjusting for baseline values and other potential confounding factors.
Signaling Pathways and Mechanisms of Metabolic Dysregulation
The distinct metabolic profiles of Lumateperone and Olanzapine can be attributed to their differential effects on various neurotransmitter receptors and downstream signaling pathways.
Olanzapine: A Pathway to Metabolic Disturbance
Olanzapine's significant metabolic side effects are primarily mediated through its potent antagonism of histamine H1 and serotonin 5-HT2C receptors in the hypothalamus, a key brain region for regulating appetite and energy balance.
Caption: Olanzapine's antagonism of H1 and 5-HT2C receptors leads to metabolic dysregulation.
Antagonism of these receptors is thought to decrease the activity of AMP-activated protein kinase (AMPK), a critical cellular energy sensor, leading to increased appetite and food intake.[8] Furthermore, Olanzapine may directly promote adipogenesis and glucose uptake through the activation of glycolysis and the PI3K-AKT signaling pathway.[8][9]
Lumateperone: A Profile of Metabolic Neutrality
Lumateperone's favorable metabolic profile is attributed to its unique receptor binding characteristics. It has a high affinity for serotonin 5-HT2A receptors and a moderate affinity for dopamine D2 receptors, while exhibiting low affinity for H1 and 5-HT2C receptors.[10] This receptor profile avoids the primary mechanisms associated with olanzapine-induced weight gain.
Caption: Lumateperone's receptor profile contributes to its favorable metabolic outcomes.
Lumateperone's mechanism involves a simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission.[11][12] Its action as a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, combined with potent 5-HT2A antagonism, contributes to its antipsychotic efficacy with a lower risk of metabolic disturbances.[11][12] Furthermore, its modulation of glutamate transmission may also play a role in its overall favorable tolerability profile.[10]
Experimental Workflow for Assessing Metabolic Impact
The following diagram illustrates a typical workflow for evaluating the metabolic effects of antipsychotic drugs in a clinical trial setting.
Caption: A generalized workflow for clinical trials assessing antipsychotic metabolic effects.
Conclusion
The available evidence strongly suggests that Lumateperone has a significantly more benign metabolic profile than Olanzapine. For researchers and drug development professionals, Lumateperone represents a promising therapeutic option for patients with schizophrenia and bipolar disorder, particularly for those at risk for or with existing metabolic comorbidities. The distinct mechanisms of action of these two drugs offer valuable insights into the complex interplay between neurotransmitter systems and metabolic regulation, providing a foundation for the development of future antipsychotics with improved safety and tolerability. Further head-to-head clinical trials are warranted to provide a more definitive quantitative comparison of the long-term metabolic effects of these two agents.
References
- 1. caplytahcp.com [caplytahcp.com]
- 2. M205. LONG-TERM SAFETY OF LUMATEPERONE (ITI-007): METABOLIC EFFECTS IN A 1-YEAR STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A retrospective comparison of weight, lipid, and glucose changes between risperidone- and olanzapine-treated inpatients: metabolic outcomes after 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight Gain and Metabolic Changes in Patients With First-Episode Psychosis or Early-Phase Schizophrenia Treated With Olanzapine: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Olanzapine Induces Adipogenesis and Glucose Uptake by Activating Glycolysis and Synergizing with the PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine Induces Adipogenesis and Glucose Uptake by Activating Glycolysis and Synergizing with the PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Findings of Lumateperone: Replicating and Validating In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for Lumateperone (formerly ITI-007), a novel antipsychotic agent. The data presented here is collated from various preclinical studies, with a focus on providing the necessary information for researchers aiming to replicate and validate these foundational findings. Lumateperone's unique pharmacological profile, characterized by its potent serotonin 5-HT2A receptor antagonism, dopamine D2 receptor modulation, and serotonin transporter (SERT) inhibition, has been a subject of extensive preclinical investigation.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies of Lumateperone. These tables are designed to facilitate a clear comparison of the findings across different experimental setups.
Table 1: Receptor Binding Affinities (Ki, nM) of Lumateperone
This table presents the equilibrium dissociation constants (Ki) of Lumateperone for its primary targets, as determined by radioligand binding assays in various studies. The variation in Ki values can be attributed to differences in experimental conditions, such as the radioligand, cell line, and tissue preparation used.
| Target | Reported Ki (nM) Range | Specific Reported Ki (nM) | Reference(s) |
| Serotonin 5-HT2A Receptor | 0.52 - 10 | 0.54 | [1][2][4] |
| Dopamine D2 Receptor | 19.2 - 32 | 32 | [1][2][4] |
| Serotonin Transporter (SERT) | 16 - 62 | 33, 62 | [1][3][4] |
| Dopamine D1 Receptor | 20 - 78 | 52 | [2][5] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Pharmacological Effects of Lumateperone in Animal Models
This table summarizes the in vivo efficacy of Lumateperone in well-established animal models of psychosis and 5-HT2A receptor activation.
| Animal Model | Species | Endpoint | Lumateperone Dose | Comparator (Risperidone) | Reference(s) |
| DOI-Induced Head-Twitch | Mouse | Blockade of head-twitch behavior | 0.09 mg/kg (p.o.) | Not Reported | [2] |
| Amphetamine-Induced Hyperactivity | Rat | Inhibition of hyperactivity (ID50) | 0.95 mg/kg (p.o.) | 0.33 mg/kg (p.o.) | [2] |
Note: The head-twitch response in rodents is a classic in vivo assay for 5-HT2A receptor agonism. Amphetamine-induced hyperactivity is a widely used animal model to screen for antipsychotic drug efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the generalized protocols for the key experiments cited in this guide. Researchers should consult the primary literature for specific details of each study.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of Lumateperone for the 5-HT2A receptor, D2 receptor, and SERT.
General Methodology:
-
Receptor Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors).
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A, [3H]raclopride or [3H]spiperone for D2, and [3H]citalopram for SERT).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Lumateperone).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
DOI-Induced Head-Twitch Model in Mice
This model is a behavioral assay to assess in vivo 5-HT2A receptor antagonism.
Objective: To evaluate the ability of Lumateperone to block the head-twitch response induced by the 5-HT2A agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI).
General Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimatization: Animals are allowed to acclimate to the testing room and observation chambers before the experiment.
-
Drug Administration: Lumateperone or vehicle is administered orally (p.o.) at various doses. After a specific pretreatment time (e.g., 60 minutes), mice are injected with DOI (e.g., 2.5 mg/kg, intraperitoneally, i.p.).
-
Behavioral Observation: Immediately after DOI injection, the number of head-twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The number of head-twitches in the drug-treated groups is compared to the vehicle-treated group. The dose of Lumateperone that produces a 50% reduction in head-twitches (ED50) can be calculated.
Amphetamine-Induced Hyperactivity Model in Rats
This is a widely used screening model for potential antipsychotic drugs.
Objective: To assess the efficacy of Lumateperone in reducing locomotor hyperactivity induced by d-amphetamine.
General Methodology:
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Habituation: Rats are habituated to the testing chambers for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Lumateperone or vehicle is administered orally (p.o.) at various doses. After a pretreatment interval (e.g., 60 minutes), rats are injected with d-amphetamine (e.g., 1 mg/kg, i.p.).
-
Activity Monitoring: Locomotor activity is recorded for a set duration (e.g., 90 minutes) immediately following the amphetamine injection.
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the Lumateperone-treated and vehicle-treated groups. The dose that inhibits 50% of the amphetamine-induced hyperactivity (ID50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of Lumateperone and the general workflows for the key preclinical experiments.
Caption: Proposed signaling pathway of Lumateperone.
Caption: Workflow for Radioligand Binding Assay.
Caption: General workflow for in vivo animal models.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles: Lumateperone vs. First-Generation Antipsychotics
For Immediate Release
A comprehensive analysis of the receptor binding profiles of the novel antipsychotic Lumateperone (often referred to as Metrenperone in preliminary discussions) and representative first-generation antipsychotics (FGAs), Haloperidol and Chlorpromazine, reveals significant differences that likely underlie their distinct clinical effects and side-effect profiles. This guide provides a detailed comparison of their binding affinities for various neurotransmitter receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Distinctions in Receptor Affinities
First-generation antipsychotics, such as Haloperidol and Chlorpromazine, primarily exert their therapeutic effects through potent antagonism of the dopamine D2 receptor.[1] While effective in treating the positive symptoms of schizophrenia, this strong D2 blockade is also associated with a high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.[1] In contrast, Lumateperone exhibits a more nuanced receptor binding profile, characterized by a high affinity for the serotonin 5-HT2A receptor and a more moderate affinity for the dopamine D2 receptor.[2][3]
This key difference, a high 5-HT2A to D2 affinity ratio, is a hallmark of many atypical antipsychotics and is thought to contribute to a lower risk of EPS.[2] Lumateperone's profile also includes moderate affinity for the serotonin transporter (SERT), suggesting potential antidepressant effects, and lower affinity for histaminergic H1, muscarinic M1, and adrenergic α1 receptors compared to many FGAs, which may translate to a more favorable side-effect profile regarding sedation, cognitive impairment, and orthostatic hypotension.[3][4]
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of Lumateperone, Haloperidol, and Chlorpromazine for key neurotransmitter receptors implicated in the therapeutic and adverse effects of antipsychotic medications. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Lumateperone (Ki, nM) | Haloperidol (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine Receptors | |||
| D1 | 41 | 280 | 13.5[5] |
| D2 | 32[3] | 1.2 | 1.8[5] |
| D3 | 41 | 0.7 | 2.5[5] |
| D4 | 56 | 5 | 6.5[5] |
| Serotonin Receptors | |||
| 5-HT1A | 872 | 3400 | 2100[5] |
| 5-HT2A | 0.54[3] | 55 | 3.5[5] |
| 5-HT2C | 173[3] | 4700[6] | 17[6] |
| 5-HT6 | - | 130[5] | 6.5[5] |
| 5-HT7 | - | 45[5] | 35[5] |
| Histamine Receptors | |||
| H1 | >1000[3] | 60[5] | 3.5[5] |
| Adrenergic Receptors | |||
| α1 | 73[3] | 12[5] | 3.5[5] |
| α2 | - | 1800[5] | 55[5] |
| Muscarinic Receptors | |||
| M1 | >1000[4] | 5000[5] | 25[5] |
Experimental Methodologies
The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.
General Protocol for Radioligand Displacement Assay:
A standardized protocol for determining the binding affinity (Ki) of a test compound involves a competitive displacement assay.
Key Components of the Assay:
-
Receptor Source: Membranes from cultured cells stably expressing a specific human receptor subtype (e.g., CHO or HEK293 cells) or homogenized brain tissue from animal models are commonly used.
-
Radioligand: A high-affinity ligand for the receptor of interest that is labeled with a radioactive isotope (e.g., tritium [³H] or iodine [¹²⁵I]). The choice of radioligand is critical and depends on its specificity and affinity for the target receptor.
-
Test Compound: The unlabeled drug for which the binding affinity is being determined.
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound are incubated together in a buffer solution at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Signaling Pathway Implications
The differential receptor binding profiles of Lumateperone and FGAs translate into distinct effects on downstream signaling pathways. The potent D2 receptor blockade by FGAs predominantly impacts dopamine-mediated signaling, which is crucial for their antipsychotic efficacy but also contributes to their adverse effects.
Lumateperone's high 5-HT2A receptor antagonism, coupled with its moderate D2 receptor antagonism, leads to a more complex modulation of neurotransmitter systems. Serotonin 5-HT2A receptor antagonism is thought to enhance dopamine release in certain brain regions, which may alleviate some of the negative symptoms of schizophrenia and reduce the risk of EPS.
References
- 1. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
Lumateperone in Schizophrenia: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone, an atypical antipsychotic, has emerged as a novel treatment for schizophrenia, distinguishing itself through a unique pharmacological profile. This guide provides a meta-analysis of key clinical trial data for lumateperone, offering an objective comparison with established antipsychotics such as risperidone, olanzapine, and aripiprazole. The following sections present quantitative data on efficacy and safety, detailed experimental protocols from pivotal trials, and visualizations of the relevant signaling pathways to support further research and drug development.
Data Presentation: Efficacy and Safety of Lumateperone and Comparators
The efficacy and safety of lumateperone have been evaluated in several key clinical trials. The data presented below is a synthesis from these studies, with comparisons to placebo and other commonly prescribed antipsychotics.
Efficacy Outcomes
The primary measure of efficacy in schizophrenia clinical trials is the change in the Positive and Negative Syndrome Scale (PANSS) total score, which assesses the severity of a broad range of symptoms. The Clinical Global Impression - Severity (CGI-S) scale is another crucial measure, providing a clinician's assessment of the overall severity of the patient's illness.
| Treatment Group | Study | Duration (weeks) | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | Baseline CGI-S Score (Mean) | Change from Baseline in CGI-S Score (LSMD vs. Placebo) |
| Lumateperone 42 mg | Study 301[1] | 4 | 150 | 90.0 | -4.2 (p=0.02)[1] | 4.8 | -0.3 (p=0.003)[1] |
| Lumateperone 42 mg | Study 005 | 4 | Not Specified | 88.1 | Statistically significant improvement vs. placebo[2] | Not Specified | Statistically significant improvement vs. placebo |
| Risperidone 4 mg | Study 005 | 4 | 75 | 86.1 | Statistically significant improvement vs. placebo[2] | Not Specified | Not Specified |
| Placebo | Study 301[1] | 4 | 150 | 89.0 | - | 4.8 | - |
| Placebo | Study 005 | 4 | Not Specified | 86.3 | - | Not Specified | - |
LSMD: Least Squares Mean Difference
In two pivotal 4-week, randomized, double-blind, placebo-controlled trials (Study 005 and Study 301), lumateperone 42 mg demonstrated statistically significant superiority over placebo in reducing the PANSS total score[1][2]. In Study 301, the mean difference in the change from baseline in PANSS total score between lumateperone 42 mg and placebo was -4.2[1]. Similarly, a significant improvement in the CGI-S score was observed with lumateperone 42 mg compared to placebo[1]. One 6-week study (Study 302) did not show a statistically significant separation from placebo for lumateperone, which was attributed to a high placebo response in that particular trial[2].
Safety and Tolerability Profile
A key differentiator for lumateperone is its safety and tolerability profile, particularly concerning metabolic and extrapyramidal symptoms (EPS).
| Adverse Event | Lumateperone 42 mg | Risperidone | Olanzapine | Aripiprazole | Placebo |
| Somnolence/Sedation | 24.1%[3] | ~23.9%[3] | High Incidence | Moderate Incidence | 10.0%[3] |
| Dry Mouth | 5.9%[3] | ~4.7%[3] | High Incidence | Low Incidence | 2.2%[3] |
| Weight Gain (≥7% increase) | Low Incidence[2] | Moderate Incidence | High Incidence[4] | Low to Moderate Incidence | Low Incidence |
| Akathisia | 2.0%[5] | 4.7%[5] | Low Incidence | High Incidence | 2.9%[5] |
| Extrapyramidal Symptoms (EPS) - Overall | Low Incidence (similar to placebo)[2] | Higher Incidence than Lumateperone[2] | Low to Moderate Incidence | Moderate Incidence | Low Incidence |
| Prolactin Elevation | Minimal[2] | High Incidence | Low Incidence | Low Incidence | Minimal |
| Discontinuation due to Adverse Events | 0.5%[4] | 4.7%[4] | Varies by study | Varies by study | Varies by study |
Lumateperone has been associated with a low incidence of extrapyramidal symptoms, similar to placebo[2]. The most common adverse events reported are somnolence/sedation and dry mouth[3]. Importantly, clinical trials have shown that lumateperone has a minimal effect on weight gain and metabolic parameters (glucose, lipids), and prolactin levels, distinguishing it from several other atypical antipsychotics known for these side effects[2][4]. For instance, in studies that included a risperidone arm, lumateperone demonstrated a more favorable profile regarding weight gain and prolactin elevation[2]. Olanzapine is well-known for its association with significant weight gain and metabolic disturbances[4]. Aripiprazole, while generally having a better metabolic profile than olanzapine, is associated with a higher incidence of akathisia[6].
Experimental Protocols of Key Clinical Trials
The pivotal clinical trials for lumateperone in schizophrenia were multicenter, randomized, double-blind, placebo-controlled studies. Below are the generalized methodologies.
Study Design and Patient Population
-
Study Design: The core efficacy studies were 4- to 6-week, randomized, double-blind, fixed-dose, placebo-controlled trials[1][2]. Some studies also included an active comparator arm, such as risperidone, to establish assay sensitivity[2].
-
Patient Population: Participants were adults aged 18 to 60 years with a diagnosis of schizophrenia according to DSM-5 criteria, who were experiencing an acute exacerbation of psychosis[1][7].
Inclusion and Exclusion Criteria
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
Endpoints and Statistical Analysis
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at the end of the treatment period (e.g., Day 28 or Day 42)[1][2].
-
Secondary Efficacy Endpoints: Key secondary endpoints typically included the change from baseline in the CGI-S score[1].
-
Statistical Analysis: The primary efficacy analysis was typically performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug and had a baseline and at least one post-baseline PANSS assessment. A mixed-effects model for repeated measures (MMRM) was commonly used to analyze the change from baseline in PANSS total scores[8].
Signaling Pathways and Mechanism of Action
Lumateperone's unique clinical profile is attributed to its distinct mechanism of action, which involves the simultaneous modulation of serotonin, dopamine, and glutamate neurotransmitter systems[9].
Dopamine D2 Receptor Signaling
Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors. This dual action is thought to contribute to its efficacy with a lower risk of extrapyramidal symptoms. As a presynaptic partial agonist, it helps to stabilize dopamine release, while as a postsynaptic antagonist, it blocks the effects of excess dopamine. This is achieved at a lower D2 receptor occupancy (around 40%) compared to many other antipsychotics[10].
Caption: Lumateperone's dual action on presynaptic and postsynaptic D2 receptors.
Serotonin 5-HT2A Receptor Signaling
Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor, with a binding affinity approximately 60 times greater than for the D2 receptor[2]. 5-HT2A receptor antagonism is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower risk of EPS. Blockade of these receptors in the cortex can lead to an increase in dopamine release, which may be beneficial for negative and cognitive symptoms.
Caption: Lumateperone's antagonist action at the serotonin 5-HT2A receptor.
Glutamate Signaling Modulation
Lumateperone also indirectly modulates glutamate neurotransmission. It has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor and promote AMPA receptor trafficking through the activation of the mTOR signaling pathway[11][12]. This enhancement of glutamatergic signaling may contribute to its potential benefits for cognitive and negative symptoms of schizophrenia.
Caption: Lumateperone's modulation of glutamate signaling pathways.
Conclusion
The meta-analysis of clinical trial data indicates that lumateperone is an effective treatment for schizophrenia with a distinct and generally favorable safety and tolerability profile. Its unique mechanism of action, involving the modulation of dopamine, serotonin, and glutamate pathways, likely underlies its clinical characteristics. The lower incidence of extrapyramidal and metabolic side effects compared to some other atypical antipsychotics makes it a valuable addition to the therapeutic armamentarium for schizophrenia. Further head-to-head comparative studies and real-world evidence will continue to delineate its precise role in the management of this complex disorder.
References
- 1. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aripiprazole - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Association Between Antipsychotic Treatment and Neurological Adverse Events in Pediatric Patients: A Population-Based Cohort Study in Korea [frontiersin.org]
- 7. [PDF] The presynaptic D 2 partial agonist lumateperone acts as a postsynaptic D 2 antagonist | Semantic Scholar [semanticscholar.org]
- 8. usmedicine.com [usmedicine.com]
- 9. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Metrenperone: A Guide for Laboratory Professionals
Absence of specific public data on Metrenperone necessitates a cautious and compliant approach to its disposal. This guide provides a framework for researchers, scientists, and drug development professionals to manage this compound waste safely and responsibly, emphasizing the critical need to obtain a Safety Data Sheet (SDS) from the manufacturer or supplier.
Without a specific Safety Data Sheet (SDS) for this compound, detailed, chemical-specific disposal procedures cannot be definitively provided. The following information is based on general best practices for the disposal of pharmaceutical waste in a laboratory setting. It is imperative to consult the manufacturer-provided SDS for this compound before handling or disposing of this substance.
Pre-Disposal Handling and Storage
Proper handling and segregation of this compound waste are crucial first steps to ensure safety and compliance.
| Stage | Key Considerations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. |
| Waste Segregation | Segregate this compound waste from other laboratory waste streams at the point of generation. Use clearly labeled, dedicated waste containers. |
| Containerization | Waste containers should be compatible with the chemical properties of this compound, leak-proof, and have a secure lid. |
| Storage | Store waste in a designated, well-ventilated, and secure area away from incompatible materials. Follow any specific storage conditions outlined in the SDS. |
Disposal Procedures: A General Framework
The appropriate disposal method for this compound will depend on its specific chemical and toxicological properties, as detailed in its SDS. The following represents a general workflow for determining the correct disposal path.
Key Steps in this compound Waste Management:
-
Obtain the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide comprehensive information on the hazards, handling, storage, and disposal of this compound.
-
Hazard Assessment: Based on the SDS, determine if this compound is classified as hazardous waste according to local, state, and federal regulations. This will dictate the disposal route.
-
Engage a Licensed Waste Management Vendor: Partner with a reputable and licensed environmental services company that specializes in pharmaceutical or hazardous waste disposal. They can provide guidance on proper packaging, labeling, and transportation of the waste.
-
Documentation: Maintain meticulous records of all waste generated and disposed of, including dates, quantities, and disposal manifests. This is essential for regulatory compliance.
Environmental Considerations and Best Practices
The improper disposal of pharmaceuticals can have significant negative impacts on the environment. While specific data on this compound's environmental fate is not publicly available, it is prudent to assume that, like many pharmaceuticals, it could be harmful to aquatic life and ecosystems.
To minimize environmental impact:
-
Do Not dispose of this compound down the drain or in regular trash.
-
Do follow all regulations for pharmaceutical waste disposal to prevent contamination of water systems.
-
Consider the principles of green chemistry in your research to minimize waste generation.
Personal protective equipment for handling Metrenperone
Disclaimer: The following information pertains to Moperone. The term "Metrenperone" as originally requested did not yield specific search results, and it is strongly presumed to be a misspelling of Moperone, a butyrophenone antipsychotic. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) and internal safety protocols.
This document provides crucial, immediate safety and logistical information for the handling of Moperone, including operational procedures and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling Moperone
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols. | To prevent inhalation of the compound. |
| Body Protection | A lab coat or disposable gown | To protect skin and clothing from contamination. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Moperone and ensuring the safety of laboratory personnel.
Operational Plan for Handling Moperone:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer: When weighing the solid form of Moperone, use a balance with a draft shield to minimize the dispersion of powder. Use appropriate tools (e.g., spatulas) for transfers to prevent spills.
-
Solution Preparation: To create a stock solution, dissolve Moperone in a suitable solvent, such as chloroform or ethyl acetate, and purge with an inert gas.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean all work surfaces and equipment to prevent cross-contamination.
Storage Plan:
Moperone should be stored under specific conditions to ensure its stability.
Table 2: Storage Conditions for Moperone
| Storage Duration | Temperature | Additional Requirements |
| Short-term (days to weeks) | 0 - 4 °C | Store in a dry, dark location.[2] |
| Long-term (months to years) | -20 °C | Store in a dry, dark location.[2] |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action must be taken.
Table 3: First Aid Measures for Moperone Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing Moperone must be treated as hazardous waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation: All Moperone-contaminated waste, including unused product, empty containers, and contaminated PPE, must be segregated from non-hazardous waste.
-
Containment: Place all Moperone waste into a clearly labeled, sealed container designed for hazardous chemical waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name (Moperone).
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department for proper disposal.
-
Decontamination: All equipment used for handling Moperone must be thoroughly decontaminated before being used for other purposes.
Visualizing the Workflow
To ensure clarity in the handling process, the following workflow diagram outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
